tert-Butyl 2-(prop-2-yn-1-yloxy)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-prop-2-ynoxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-5-6-11-7-8(10)12-9(2,3)4/h1H,6-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOOPKUCCQIHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate
An In-Depth Technical Guide to tert-Butyl 2-(prop-2-yn-1-yloxy)acetate: Structure, Synthesis, and Applications
Executive Summary
This compound is a bifunctional molecule of significant interest in chemical synthesis, materials science, and drug development. Its structure is characterized by two key reactive sites: a terminal alkyne amenable to click chemistry and an acid-labile tert-butyl ester that serves as a protecting group for a carboxylic acid. This unique combination allows for its use as a versatile linker, enabling the conjugation of various molecular entities. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol with mechanistic insights, an analysis of its chemical reactivity, and its applications, particularly in the realm of bioconjugation and drug delivery.
Molecular Structure and Physicochemical Properties
The utility of this compound stems directly from its distinct molecular architecture, which integrates three essential functional components: a propargyl group, an ether linkage, and a tert-butyl ester.
-
Propargyl Group (C≡CH): The terminal alkyne is the molecule's primary reactive handle for covalent modification. It is a cornerstone functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal reaction widely known as "click chemistry".[1]
-
Ether Linkage (-O-CH₂-): This stable ether bond connects the propargyl moiety to the acetate backbone, providing chemical robustness under a wide range of conditions.
-
tert-Butyl Ester (-C(O)O-C(CH₃)₃): The bulky tert-butyl group provides steric protection for the carboxylic acid. This ester is stable under basic and nucleophilic conditions but can be selectively cleaved under mild acidic conditions to unmask the parent carboxylic acid, a common strategy in multi-step synthesis and prodrug design.[2]
Chemical Structure
Physicochemical and Spectroscopic Data
The key properties of the molecule are summarized below, providing essential data for its handling, reaction setup, and characterization.
| Property | Value | Reference |
| CAS Number | 339531-55-4 | [3][4] |
| Molecular Formula | C₉H₁₄O₃ | [3][4] |
| Molecular Weight | 170.21 g/mol | [3][4] |
| Physical Form | Liquid | [5] |
| SMILES | O=C(OC(C)(C)C)COCC#C | [3] |
| InChI Key | SUOOPKUCCQIHHH-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | [3] |
| LogP (calculated) | 0.9779 | [3] |
| Storage Conditions | 2-8°C, under inert atmosphere | [5] |
Synthesis and Mechanistic Rationale
The most efficient and common method for preparing this compound is via the Williamson ether synthesis.[6] This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[7][8]
Retrosynthetic Analysis & Strategy
The logical disconnection for this molecule is at the ether bond. This presents two possible synthetic routes:
-
Path A: Reaction of tert-butyl glycolate alkoxide with a propargyl halide.
-
Path B: Reaction of propargyl alkoxide with a tert-butyl haloacetate.
Path A is strategically superior. The Sₙ2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[8] Propargyl halides (e.g., propargyl bromide) are primary halides and thus excellent substrates for Sₙ2 reactions. Conversely, tert-butyl haloacetates, while having a primary carbon bearing the halide, are sterically more demanding. Therefore, using the less hindered electrophile, propargyl bromide, ensures a higher yield and minimizes competing elimination reactions.[6]
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis starting from tert-butyl 2-hydroxyacetate and propargyl bromide.
Materials:
-
tert-Butyl 2-hydroxyacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide, 80% solution in toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 2-hydroxyacetate (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes.
-
Causality Insight: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.[8] Adding it slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.
-
-
Alkylation: After stirring for 30 minutes at 0 °C, add propargyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Causality Insight: The newly formed alkoxide acts as a potent nucleophile, attacking the primary carbon of propargyl bromide in a classic Sₙ2 fashion, displacing the bromide and forming the desired ether linkage.[6] A slight excess of the alkylating agent ensures complete consumption of the alkoxide.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Causality Insight: Quenching with a mild acid like NH₄Cl neutralizes any remaining base and protonates the alkoxide, preventing side reactions during extraction.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Synthesis Workflow Diagram
Caption: Workflow for the Williamson ether synthesis of the target compound.
Chemical Reactivity and Applications
The bifunctional nature of this molecule dictates its primary applications as a heterobifunctional linker.
The Propargyl Group: Click Chemistry
The terminal alkyne is an ideal substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable 1,2,3-triazole ring, covalently linking the alkyne-containing molecule to an azide-modified partner.
Mechanism: The reaction proceeds via a copper(I)-acetylide intermediate which then reacts with the azide in a stepwise manner to form the triazole product. The reaction is highly specific, high-yielding, and tolerant of a vast array of other functional groups, making it exceptionally powerful for bioconjugation.
Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The tert-Butyl Ester: Acid-Labile Protecting Group
The tert-butyl ester is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) to reveal a free carboxylic acid.
Mechanism: The cleavage proceeds via a stable tert-butyl carbocation. The acid protonates the carbonyl oxygen, making the ester more susceptible to cleavage. The C-O bond breaks, releasing the carboxylic acid and the tert-butyl cation, which is then quenched to form isobutylene gas. This lability is a key feature in prodrug design, where an active carboxylic acid drug can be masked to improve properties like cell permeability.[2]
Caption: Acid-catalyzed deprotection of the tert-butyl ester.
Safety and Handling
Based on data for the compound and its structural analogs, appropriate safety precautions are necessary.
-
Hazards: The compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3][5] It is also classified as a combustible liquid.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid breathing vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., nitrogen) to prevent degradation. Keep away from heat, sparks, and open flames.[10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a strategically designed molecular tool. Its orthogonal reactive handles—the alkyne for "clicking" and the acid-labile ester for "unmasking"—provide researchers in drug development and materials science with a reliable and versatile linker. Understanding its synthesis through the mechanistically sound Williamson ether synthesis and appreciating the distinct reactivity of its functional groups are key to leveraging its full potential in creating novel conjugates and complex molecular systems.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis.[Link][8]
-
NIC Industries, Inc. Safety Data Sheet: Tert-butyl acetate.[Link][10]
-
Sial. tert-Butyl Acetate CAS No 540-88-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.[Link][9]
-
Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chem. Soc. Rev., 2024,53, 1856-1917. [Link][2]
Sources
- 1. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, 634926-63-9 | BroadPharm [broadpharm.com]
- 2. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. guidechem.com [guidechem.com]
- 5. tert-Butyl 2-(2-(prop-2-yn-1-yloxy)ethoxy)acetate | 1338564-52-5 [sigmaaldrich.cn]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. images.nicindustries.com [images.nicindustries.com]
Propargyl Ether Acetate Linkers: Physicochemical Properties and Bioconjugation Strategies
Topic: Properties of Propargyl Ether Acetate Linkers in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the architecture of targeted therapeutics—specifically Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the linker is not merely a passive bridge but a critical determinant of pharmacokinetics, solubility, and stability.[1] Propargyl ether acetate linkers (often chemically defined as (prop-2-yn-1-yloxy)acetic acid derivatives) represent a high-utility class of heterobifunctional linkers. They combine the bio-orthogonal reactivity of a terminal alkyne (propargyl group) with the hydrophilic, solubilizing properties of an ether backbone and the versatile conjugation potential of an acetate (carboxylate) terminus.
This guide provides an in-depth analysis of these linkers, focusing on their stability profiles, "Click" chemistry compatibility, and specific protocols for their deployment in medicinal chemistry.
Chemical Architecture & Functional Logic
The core structure of a propargyl ether acetate linker typically follows the motif: HC≡C-CH₂-O-[PEG]ₙ-CH₂-COO-R
Structural Zones
-
The Propargyl Head (HC≡C-CH₂-): A terminal alkyne serving as a bio-orthogonal handle. It is inert to native biological functional groups (amines, thiols) but highly reactive toward azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
The Ether/PEG Backbone (-O-[CH₂CH₂O]ₙ-): The ether oxygen atoms act as hydrogen bond acceptors, significantly enhancing the aqueous solubility of hydrophobic payloads. Unlike alkyl chains, the ether linkage resists oxidative metabolism by cytochrome P450s.
-
The Acetate Tail (-CH₂-COO-): A carboxylate motif that can be activated (e.g., as an NHS ester) for conjugation to surface lysines on antibodies or amines on small molecules. Alternatively, it can form an ester linkage to create a chemically labile (hydrolyzable) bond.
Diagram: Functional Architecture
Caption: Functional segmentation of the linker showing the orthogonal reactivity sites for payload and biomolecule attachment.
Physicochemical Properties
Hydrolytic Stability
The propargyl ether bond is exceptionally stable under physiological conditions (pH 7.4, 37°C). Unlike esters or hydrazones, the ether linkage does not degrade in plasma, preventing premature release of the payload during circulation.
-
Plasma Half-life: > 7 days (Ether linkage).
-
Metabolic Liability: The primary metabolic risk is oxidation of the alpha-carbon next to the ether oxygen, but this is sterically suppressed in short propargyl variants compared to long alkyl chains [1].
Solubility Enhancement
The inclusion of the ether oxygen (and subsequent PEG units) lowers the LogP of the conjugate.
-
Mechanism: The ether oxygen acts as a Lewis base, interacting with water molecules.
-
Impact: Reduces the aggregation propensity of hydrophobic payloads (e.g., pyrrolobenzodiazepines or taxanes) when conjugated to antibodies.
Reactivity Profile
| Functional Group | Reactivity Mode | Target | Conditions |
| Terminal Alkyne | Cycloaddition (Click) | Azide (-N₃) | Cu(I) catalyst, aq. buffer |
| Carboxylate | Acylation (Amide bond) | Primary Amine (-NH₂) | EDC/NHS activation, pH 7-8 |
| Carboxylate | Esterification | Alcohol (-OH) | Acid catalysis / Steglich |
Experimental Protocols
Protocol A: Activation to NHS-Ester
Objective: Convert the acetate tail of the linker into a reactive N-hydroxysuccinimide (NHS) ester for protein conjugation.
Materials:
-
Propargyloxyacetic acid (Linker)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Solvent: Dry DMF or DMSO
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of Propargyloxyacetic acid in dry DMF (concentration ~100 mM).
-
Activation: Add 1.2 eq of NHS and 1.5 eq of EDC.
-
Incubation: Stir at Room Temperature (RT) for 4–12 hours under inert atmosphere (N₂).
-
Validation: Monitor reaction progress via TLC or LC-MS (shift in mass corresponding to +97 Da for NHS adduct).
-
Purification: Precipitate using cold diethyl ether or purify via semi-prep HPLC if high purity (>95%) is required for immediate use.
Protocol B: Two-Step Bioconjugation Workflow
Objective: Create an Antibody-Drug Conjugate (ADC) using the propargyl ether acetate linker.
Step 1: Antibody Modification (Amide Bond Formation)
-
Buffer Exchange antibody into PBS (pH 7.4).
-
Add 10–20 molar excess of Propargyl-NHS-Ester (from Protocol A) to the antibody (5–10 mg/mL).
-
Incubate at RT for 2 hours or 4°C overnight.
-
Purification: Remove excess linker via Size Exclusion Chromatography (SEC) or desalting columns (e.g., PD-10).
Step 2: Payload Attachment (CuAAC Click Reaction)
-
Mix the Antibody-Linker-Alkyne with 5–10 eq of Azide-Functionalized Payload .
-
Catalyst Addition: Add premixed CuSO₄ (1 mM) and THPTA ligand (5 mM) in a 1:5 ratio. Add Sodium Ascorbate (5 mM) to initiate.
-
Incubation: Incubate at RT for 1 hour. Note: Keep reaction time short to minimize copper-induced protein oxidation.
-
Quenching: Add EDTA (10 mM) to chelate copper.
-
Final Purification: SEC to remove free payload and catalyst.
Diagram: Bioconjugation Workflow
Caption: Sequential workflow for generating ADCs using Propargyl Ether Acetate linkers via NHS-coupling followed by Click chemistry.
Advanced Considerations: Cleavage & Stability
While the ether backbone is non-cleavable, the acetate moiety allows for the design of conditionally cleavable systems depending on the conjugation chemistry used at the carboxyl terminus.
Esterase-Sensitive Design
If the acetate group is conjugated to the payload via an ester bond (instead of an amide bond to the antibody), the linker becomes a cleavable linker .
-
Mechanism: Intracellular esterases (e.g., carboxylesterase 1) hydrolyze the ester bond upon internalization.
-
Application: Used in prodrug strategies where the propargyl group is used for cell-surface targeting or imaging, and the payload is released intracellularly.
Cobalt-Mediated Cleavage (The Nicholas Reaction)
A niche but powerful property of propargyl ethers is their susceptibility to cleavage by dicobalt octacarbonyl [Co₂(CO)₈].
-
Mechanism: The alkyne complexes with cobalt, stabilizing the propargyl cation and allowing nucleophilic displacement or cleavage of the ether bond under mild acidic conditions [2].
-
Utility: This is primarily used in synthetic organic chemistry or specialized chemical biology probes to release cargo in response to specific metal-complex environments, though less common in therapeutic ADCs due to toxicity concerns of cobalt.
Data Summary: Linker Performance
| Parameter | Propargyl Ether Acetate | Alkyl Chain Linker | PEG Linker (Pure) |
| Aqueous Solubility | High | Low | Very High |
| Plasma Stability | High (>7 days) | High | High |
| Metabolic Liability | Low (Ether) | Moderate (Oxidation) | Low |
| Conjugation Efficiency | High (Click) | Moderate | High |
| Aggregation Risk | Low | High | Very Low |
References
-
BenchChem Technical Support. (2025).[1][4] A Comparative Analysis of Propargyl-PEG1-SS-alcohol and Other Cleavable Linkers in Bioconjugation and Drug Delivery. BenchChem.[1][4] Link
-
Zhou, W., et al. (2012).[5] Acetylenic linkers in lead compounds: a study of the stability of the propargyl-linked antifolates. Drug Metabolism and Disposition, 40(10), 2002-2008.[5] Link
-
MedChemExpress. (2024). Propargyl-PEG5-NHS ester Product Guide. MedChemExpress.[6] Link
-
Spring, D., et al. (2019). Cleavable linkers in antibody–drug conjugates.[1][2][3][4][][8][9][10][11] Chemical Society Reviews. Link
-
Gong, Y., et al. (2023).[12] Carbon Monoxide Release from Aryl-Propargyl Dicobalt(0)Hexacarbonyl Derivatives.[13] Molecules.[1][2][4][5][][8][9][10][11][12][14][15] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peroxide-cleavable linkers for antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acetylenic linkers in lead compounds: a study of the stability of the propargyl-linked antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 9. Cleavable Linkers, Cleavable reagents - ADC Linkers | AxisPharm [axispharm.com]
- 10. A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Carbon Monoxide Release from Aryl-Propargyl Dicobalt(0)Hexacarbonyl Derivatives: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 15. Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids - Materials Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: tert-Butyl 2-(prop-2-yn-1-yloxy)acetate as a Bifunctional Linker
Topic: Molecular weight and formula of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 339531-55-4) is a specialized heterobifunctional linker widely employed in bioconjugation, proteolysis-targeting chimera (PROTAC) development, and surface chemistry.[1] Its utility stems from its orthogonal reactivity: it possesses a terminal alkyne group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry) and a tert-butyl ester moiety that serves as an acid-labile protecting group for a carboxylic acid.
This guide provides the definitive physicochemical data, a self-validating synthesis protocol, and the mechanistic logic required to utilize this building block in high-fidelity drug discovery workflows.
Physicochemical Characterization
The following data constitutes the core identity of the molecule. Researchers should use these values for stoichiometric calculations and mass spectrometry validation.
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Common Name | Propargyl-glycolic acid tert-butyl ester | |
| CAS Number | 339531-55-4 | Verified Registry Number |
| Molecular Formula | ||
| Molecular Weight | 170.21 g/mol | Average Mass |
| Exact Mass | 170.0943 Da | For High-Res MS (Monoisotopic) |
| SMILES | CC(C)(C)OC(=O)COCC#C | |
| InChI Key | SUOOPKUCCQIHHH-UHFFFAOYSA-N | |
| Physical State | Colorless to pale yellow oil | Liquid at RT |
| Solubility | DCM, THF, Ethyl Acetate, DMSO | Sparingly soluble in water |
Structural Analysis & NMR Expectations
To validate the identity of this molecule in solution, look for the following diagnostic
- 1.48 ppm (s, 9H): The strong singlet of the tert-butyl group.
-
2.45 ppm (t, 1H): The terminal alkyne proton (
Hz). -
4.02 ppm (s, 2H): The methylene group adjacent to the ester (
). -
4.28 ppm (d, 2H): The propargylic methylene (
).
Synthetic Utility & Mechanism
The value of this molecule lies in its orthogonality . It allows researchers to perform a "Click" reaction on one end without disturbing the ester, which can later be deprotected to reveal a carboxylic acid for further conjugation (e.g., amide coupling).
Mechanism of Action: Orthogonal Deprotection
The tert-butyl ester is stable against basic conditions used in CuAAC (Click) reactions but hydrolyzes rapidly in acidic conditions (e.g., Trifluoroacetic acid/DCM).
Figure 1: The orthogonal workflow allows the alkyne to react first (green), followed by acid-mediated ester cleavage (red) to generate a reactive carboxylic acid.
Experimental Protocols
Protocol A: Synthesis of this compound
For researchers synthesizing the linker in-house rather than purchasing.
Principle: Williamson Ether Synthesis.
Reaction: Propargyl alcohol + tert-Butyl bromoacetate
Reagents
-
Propargyl alcohol (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)
-
tert-Butyl bromoacetate (1.1 equiv)
-
Solvent: Anhydrous THF or DMF (
M concentration) -
Quench: Saturated
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add anhydrous THF. -
Deprotonation: Cool the THF to
. Add NaH portion-wise. Stir for 15 mins. -
Alcohol Addition: Add propargyl alcohol dropwise. Evolution of
gas will occur.[2] Stir at for 30 mins to ensure formation of the alkoxide. -
Alkylation: Add tert-butyl bromoacetate dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Self-Validating Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide is UV active (weakly) or stains with
. The product will have a distinct .
-
-
Workup: Quench carefully with sat.
. Extract with Diethyl Ether ( ). Wash combined organics with Brine. Dry over . -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0
20% EtOAc in Hexanes).
Protocol B: "Click" Conjugation (CuAAC)
Standard operating procedure for using this linker to conjugate an Azide-tagged biomolecule.
Reagents
-
Alkyne: this compound (1.0 equiv)[1]
-
Azide:
(1.0 equiv) -
Catalyst:
(0.1 equiv) -
Ligand: THPTA or TBTA (0.5 equiv) — Critical for protecting biomolecules from oxidation.
-
Reductant: Sodium Ascorbate (0.5 equiv)
-
Solvent:
(1:1) or DMSO.
Workflow
-
Dissolution: Dissolve the Alkyne and Azide in the solvent.
-
Catalyst Premix: In a separate vial, mix
and the Ligand (THPTA). The solution should turn blue. -
Activation: Add the Reductant (Ascorbate) to the Cu-Ligand mix. The solution should turn colorless (reduction of
to ). -
Initiation: Immediately add the catalyst mixture to the reaction vessel.
-
Incubation: Stir at RT for 1–2 hours under
.-
Troubleshooting: If the solution turns brown/yellow, oxygen has entered. Sparge with
and add more ascorbate.
-
References
-
Sigma-Aldrich. this compound Product Page. Accessed 2024. Link
-
ChemScene. CAS 339531-55-4 Data Sheet. Accessed 2024. Link
-
Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.
-
GuideChem. this compound Properties. Link
Sources
Stability and Deprotection of tert-Butyl Ester Protecting Groups in Alkyne-Functionalized Linkers
Topic: Stability of tert-butyl Ester Protecting Groups in Alkyne Linkers Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The tert-butyl (t-Bu) ester is a cornerstone protecting group in the synthesis of heterobifunctional linkers, particularly for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its steric bulk provides excellent resistance to nucleophilic attack, making it orthogonal to the base-labile Fmoc chemistry and transition-metal-catalyzed "Click" reactions (CuAAC) often employed to install alkyne handles.
However, the intersection of acid-labile t-Bu esters and acid-sensitive alkynes presents a specific chemoselective challenge. While alkynes are generally robust, they are susceptible to hydration (forming methyl ketones) under the strong acidic conditions (TFA) required to remove t-Bu groups. This guide provides an in-depth analysis of the stability profile, mechanistic causality, and optimized protocols to achieve quantitative deprotection without compromising the alkyne integrity.
Chemical Stability Profile
The utility of the t-Bu ester in alkyne linkers is defined by its orthogonality. It survives the conditions required to build the linker but yields readily when treated with strong acid.
Stability Matrix
| Reagent/Condition | Stability | Mechanistic Insight |
| Bases (LiOH, NaOH) | High | Steric hindrance of the t-butyl group prevents attack by hydroxide ions at the carbonyl carbon. |
| Nucleophiles (Amines) | High | Resistant to aminolysis; compatible with amide coupling reactions elsewhere on the molecule. |
| Cu(I) / Ascorbate (Click) | High | The ester is inert to the copper(I) catalysts and aqueous buffers used in CuAAC. |
| Pd(PPh3)4 (Sonogashira) | High | Stable to Pd(0)/Pd(II) cycles and basic amines (Et3N) used in cross-coupling. |
| TFA / HCl (Anhydrous) | Low | Rapid cleavage via |
| TFA / Water | Low | Cleaves ester, but poses a risk of alkyne hydration to ketone. |
The Alkyne-Ester Orthogonality
In PROTAC synthesis, a common workflow involves a linker containing a t-Bu ester (protecting the E3 ligase binding motif) and a terminal alkyne (for clicking to the Target Protein ligand).
-
The Win: You can perform the CuAAC reaction (Click) with the t-Bu ester intact.
-
The Risk: The subsequent removal of the t-Bu ester requires TFA.[1][2][3] If water is present (often added as a scavenger), the alkyne can undergo Markovnikov hydration, destroying the conjugation handle.
Mechanistic Analysis
Acid-Catalyzed Cleavage ( Pathway)
The cleavage of t-Bu esters is driven by the stability of the resulting tert-butyl carbocation. It does not require water for the cleavage step itself, only a proton source.
-
Protonation: The carbonyl oxygen is protonated by TFA.
-
Fragmentation: The C-O bond breaks, releasing the free carboxylic acid and a tert-butyl cation.
-
Fate of the Cation: The cation eliminates a proton to form isobutylene (gas) or is trapped by a scavenger (silane).[3]
Side Reaction: Alkyne Hydration
In the presence of TFA and water, terminal alkynes can act as nucleophiles.
-
Mechanism: Protonation of the alkyne forms a vinyl cation, which is trapped by water to form an enol, tautomerizing to a methyl ketone.
-
Kinetic Window: Ester cleavage is generally faster (
) than alkyne hydration ( ). However, prolonged exposure to TFA/H2O will degrade the alkyne.
Figure 1: Mechanistic pathway of t-butyl deprotection vs. alkyne hydration risk.
Optimized Experimental Protocols
Protocol A: Anhydrous Deprotection (Recommended for Alkyne Linkers)
To maximize stability of the alkyne, avoid water as a scavenger. Use Triisopropylsilane (TIPS) , which effectively quenches the t-butyl cation without acting as a nucleophile toward the alkyne.
Materials:
-
Substrate: t-Bu ester functionalized alkyne linker.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Acid: Trifluoroacetic acid (TFA), ReagentPlus grade.
-
Scavenger: Triisopropylsilane (TIPS).
Step-by-Step:
-
Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).
-
Scavenger Addition: Add TIPS (2.0 - 5.0 equiv). Note: TIPS is crucial to prevent tert-butylation of electron-rich aromatic rings if present in your linker.
-
Acidification: Cool the solution to 0°C. Dropwise add TFA to achieve a final ratio of DCM:TFA (1:1) or (2:1) .
-
Why 0°C? Controls the exotherm and suppresses side reactions.
-
-
Reaction: Warm to room temperature. Stir for 30–60 minutes .
-
Critical Control Point: Monitor by TLC or LCMS every 15 minutes. Do not let this stir overnight. The goal is to stop exactly when the starting material is consumed.
-
-
Workup:
-
Evaporate solvents under reduced pressure (rotary evaporator) at <30°C.
-
Co-evaporate with toluene (3x) or DCM (3x) to remove residual TFA.
-
Do not use aqueous extraction if the product is water-soluble.
-
Protocol B: CuAAC "Click" Reaction (Demonstrating Stability)
This protocol validates that the t-Bu ester remains intact during the conjugation step.
Materials:
-
Alkyne-Linker-tBu (1.0 equiv).
-
Azide-Ligand (1.0 equiv).
-
CuSO4[4]·5H2O (0.1 equiv).
-
Sodium Ascorbate (0.5 equiv).
-
Solvent: t-BuOH / Water (1:1).
Step-by-Step:
-
Dissolve Alkyne and Azide in t-BuOH/Water.
-
Add CuSO4 solution followed by freshly prepared Sodium Ascorbate solution.
-
Stir at RT for 2–12 hours.
-
Validation: LCMS should show the formation of the Triazole product with the t-butyl mass (+56 Da vs acid) still present.
Workflow Visualization
The following diagram illustrates the standard PROTAC synthesis workflow, highlighting where the t-Bu ester provides protection and where it is removed.
Figure 2: Strategic workflow for PROTAC assembly using t-butyl ester protection.
Troubleshooting & FAQs
Q: My LCMS shows a peak corresponding to [M+18] after deprotection. What happened?
-
Diagnosis: Alkyne Hydration.[5] You likely used water as a scavenger or wet TFA, and left the reaction too long.
-
Fix: Switch to Protocol A (Anhydrous DCM/TFA + TIPS). Reduce reaction time.
Q: Can I use HCl in Dioxane instead of TFA?
-
Analysis: Yes, 4M HCl in Dioxane is effective. However, HCl is a "harder" acid and can sometimes cause hydrochlorination of the alkyne (addition of HCl across the triple bond) if concentration is high. TFA is generally preferred for its volatility and cleaner profile with silane scavengers.
Q: My product is alkylated (+56 mass).
-
Diagnosis: The tert-butyl cation reacted with a nucleophilic residue (e.g., Tryptophan, Methionine, or an electron-rich aromatic ring) on your linker.
-
Fix: Increase the equivalents of TIPS (up to 10 eq) or add Thioanisole as a secondary scavenger.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.[6]
-
Lundt, B. F., et al. (1978).[7] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[1][7] International Journal of Peptide and Protein Research, 12(5), 258-268.[7]
-
Chen, Z. W., Luo, M. T., & Ye, D. N. (2013). TFA-mediated alkyne hydration reaction to synthesize methyl ketones.[5] Asian Journal of Chemistry, 25(11), 6133.
-
Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453–461.
-
BenchChem Application Notes. (2025). A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers.
Sources
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: Solubility & Handling of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate
This guide outlines the solubility profile, solvent compatibility, and handling protocols for tert-Butyl 2-(prop-2-yn-1-yloxy)acetate (CAS: 339531-55-4), a critical linker intermediate used in bioconjugation and PROTAC synthesis.
Executive Summary
This compound is a bifunctional linker featuring a propargyl ether (for Click Chemistry/CuAAC) and a tert-butyl ester (acid-labile protecting group). Its solubility profile is dominated by its lipophilic tert-butyl group and the polar ether linkage, rendering it highly soluble in aprotic organic solvents but sparingly soluble in aqueous media. This guide provides a validated solvent matrix and experimental protocols to ensure stability and reactivity in drug development workflows.
Physicochemical Profile
| Property | Value | Notes |
| CAS Number | 339531-55-4 | |
| Formula | C9H14O3 | MW: 170.21 g/mol |
| Physical State | Liquid | Colorless to pale yellow |
| Predicted LogP | ~1.0 – 1.7 | Moderately lipophilic |
| Key Functionalities | Terminal Alkyne, Ether, tert-Butyl Ester | Sensitive to strong acids/bases |
Solvent Compatibility Matrix
The following matrix categorizes solvents based on the compound's solubility and chemical stability.
Class A: Primary Solvents (High Solubility >100 mg/mL)
Ideal for stock solution preparation and synthetic reactions.
-
Dichloromethane (DCM): Excellent solubility. Standard solvent for extraction and chromatography.
-
Tetrahydrofuran (THF): Excellent solubility. Preferred for anhydrous reactions (e.g., alkylations).
-
Ethyl Acetate (EtOAc): Excellent solubility. Common mobile phase component.
-
Dimethyl Sulfoxide (DMSO): Excellent solubility. Critical for biological applications (e.g., Click chemistry in aqueous buffers).
-
Dimethylformamide (DMF): Excellent solubility. Alternative to DMSO for peptide coupling.
Class B: Secondary Solvents (Moderate/Conditional Use)
Use with caution regarding stability or workup.
-
Methanol/Ethanol: Soluble.[1] Warning: Potential for transesterification (exchange of tert-butyl group) if strong acid/base catalysts are present or upon prolonged storage.
-
Acetonitrile (MeCN): Good solubility. Useful for HPLC analysis.
-
tert-Butanol (tBuOH): Soluble.[2] Often used as a co-solvent (1:1 with water) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to prevent phase separation.
Class C: Poor Solvents (Insoluble/Immiscible)
-
Water: Sparingly soluble to insoluble.[2] Requires organic co-solvent (e.g., DMSO, tBuOH) for aqueous reactions.
-
Hexanes/Pentane: Moderate to low solubility. Often used as a non-polar component in column chromatography to elute impurities, but the compound may require a polarity modifier (e.g., EtOAc) to migrate.
Decision Logic for Solvent Selection
The choice of solvent must align with the downstream application.
Figure 1: Decision tree for selecting the appropriate solvent system based on experimental intent.
Experimental Protocols
Protocol A: Preparation of Stock Solution for Bio-Conjugation (Click Chemistry)
Purpose: Create a stable, high-concentration stock for introducing the propargyl linker into aqueous biological systems.
-
Calculate Mass: Weigh approximately 17 mg of this compound.
-
Dissolution: Add 1.0 mL of anhydrous DMSO (Molecular Biology Grade).
-
Note: This yields a ~100 mM stock solution (MW = 170.21).
-
-
Vortex: Vortex for 15–30 seconds. The liquid should clear instantly.
-
Verification: Inspect for "schlieren" lines (swirls), indicating incomplete mixing.
-
Storage: Aliquot into amber vials. Store at -20°C.
-
Stability Check: DMSO is hygroscopic. Ensure caps are tight to prevent water ingress, which can hydrolyze the ester over months.
-
Protocol B: Quantitative Solubility Determination (Saturation Method)
Purpose: Determine the exact solubility limit in a specific solvent (e.g., for process scale-up).
-
Saturation: Add excess compound (e.g., 500 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Shake/stir at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved oil/solids.
-
Dilution: Dilute 10 µL of the filtrate into 990 µL of Acetonitrile (1:100 dilution).
-
Quantification: Inject into HPLC (C18 column, Water/MeCN gradient). Compare peak area against a standard curve of known concentration.
Stability & Handling Risks
Ester Hydrolysis
The tert-butyl ester is relatively stable to nucleophilic attack compared to methyl/ethyl esters, but it is acid-labile .
-
Risk: Exposure to strong acids (TFA, HCl) will cleave the tert-butyl group, yielding the free carboxylic acid (2-(prop-2-yn-1-yloxy)acetic acid).
-
Prevention: Avoid acidic solvents for storage. Use buffered aqueous systems if water is necessary.
Alkyne Reactivity
The terminal alkyne is stable but can form acetylides with strong bases.
-
Risk: In the presence of copper(I), it will react with azides. Ensure no trace azides are present in glassware/solvents during storage.
Transesterification
-
Risk: Storing in Methanol or Ethanol with trace acid/base can lead to the exchange of the tert-butyl group for a methyl/ethyl group.
-
Recommendation: Use Isopropanol or t-Butanol if an alcoholic solvent is absolutely required, but prefer aprotic solvents (DMSO, DCM).
Workflow Visualization
Figure 2: Step-by-step workflow for preparing and validating stock solutions.
References
-
PubChem. (n.d.).[1] Compound Summary: this compound.[3][4] National Library of Medicine. Retrieved from [Link]
Sources
The Convergent Linker Strategy: Leveraging tert-Butyl 2-(prop-2-yn-1-yloxy)acetate in PROTAC Assembly
Topic: Applications of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate in PROTAC Design Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary: The "Linchpin" of Modular Design
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, permeability, and metabolic fate. This compound (CAS: 339531-55-4) has emerged as a high-value "linchpin" reagent. Its structural duality—possessing a terminal alkyne for bioorthogonal click chemistry and a masked carboxylate (tert-butyl ester) for amide coupling—enables a convergent synthesis strategy .
This guide details the application of this specific building block to overcome the "linker bottleneck," allowing researchers to rapidly generate PROTAC libraries with varying exit vectors and physicochemical profiles without linear re-synthesis of complex ligands.
Chemo-Structural Rationale
The utility of this compound lies in its ability to introduce a short, polar, and rigidifying element into the PROTAC backbone.
Structural Analysis
-
The Alkyne Handle (Propargyl): Enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This forms a 1,2,3-triazole, which serves as a bioisostere of an amide bond but with higher metabolic stability and rigid geometry.
-
The Ether Linkage: The central oxygen atom (-O-) lowers the cLogP compared to all-carbon chains, improving aqueous solubility—a critical parameter for PROTACs which often suffer from high molecular weight "greasiness."
-
The tert-Butyl Ester: Acts as an orthogonal protecting group. It remains stable during basic workups or click chemistry (under neutral conditions) but is readily cleaved by Trifluoroacetic acid (TFA) to reveal a carboxylic acid for coupling to amine-functionalized ligands (e.g., Lenalidomide-4-NH2 or VHL-ligand amines).
Physicochemical Impact Table
Comparison of Linker Motifs derived from this reagent vs. standard alternatives.
| Feature | This compound Derived | Standard Alkyl Chain | PEG Chain (PEG-2) |
| Rigidity | High (Due to Triazole formation) | Low (Rotatable bonds) | Low to Medium |
| Solubility (Water) | Moderate (Ether + Triazole polarity) | Poor | High |
| Metabolic Stability | High (Triazole is protease resistant) | Medium (Oxidation prone) | Medium |
| Synthetic Utility | Convergent (Click + Couple) | Linear | Linear/Convergent |
| TPSA Contribution | ~40-50 Ų (Triazole + Ether + Amide) | Low | High |
Strategic Synthesis Workflows
The primary application of this reagent is in Convergent Library Synthesis . Instead of synthesizing a full PROTAC linearly (A -> B -> C -> D), which is inefficient for optimizing linker length, this reagent allows the parallel preparation of "Half-PROTACs."
Diagram 1: The Convergent Assembly Strategy
This workflow illustrates how the reagent acts as a central hub to connect an E3 Ligase Ligand and a Protein of Interest (POI) Ligand.
Caption: Convergent synthesis pathway utilizing this compound to merge azide and amine functionalized ligands.
Detailed Experimental Protocols
Note: These protocols are designed to be self-validating. The appearance of the triazole proton in NMR (~8.0 ppm) validates Step 1, and the disappearance of the t-butyl singlet (~1.45 ppm) validates Step 2.
Protocol A: Copper-Catalyzed Click Reaction (Step 1)
Objective: Conjugate the alkyne terminus of the reagent to an Azide-functionalized ligand.
-
Reagents:
-
Azide-Ligand (1.0 equiv)
-
This compound (1.1 equiv)[1]
-
CuSO₄·5H₂O (0.1 equiv)
-
Sodium Ascorbate (0.5 equiv)
-
Solvent: t-BuOH/H₂O (1:1) or DMF/H₂O (if solubility is an issue).
-
-
Procedure:
-
Dissolve the Azide-Ligand and the Alkyne reagent in the solvent system (concentration ~0.1 M).
-
Prepare a fresh aqueous solution of Sodium Ascorbate and add it to the mixture.
-
Add the CuSO₄ solution last. Purge the vial with N₂.
-
Stir at room temperature for 2–12 hours. Monitor by LC-MS (Look for mass shift = MW_Azide + MW_Alkyne).
-
-
Workup:
-
Dilute with EtOAc, wash with brine and 5% NH₄OH (to remove copper traces).
-
Dry over Na₂SO₄ and concentrate.
-
Validation: ¹H NMR should show a distinct triazole singlet peak around 7.8–8.2 ppm.
-
Protocol B: tert-Butyl Ester Deprotection (Step 2)
Objective: Reveal the carboxylic acid for subsequent amide coupling.
-
Reagents:
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) - Optional scavenger if the ligand has electron-rich aromatics.
-
-
Procedure:
-
Dissolve the "Clicked" intermediate in DCM (0.1 M).
-
Add TFA (20–50% v/v final concentration).
-
Stir at room temperature for 1–3 hours.
-
Critical Step: Monitor the disappearance of the tert-butyl peak in NMR or the mass shift (-56 Da) in LC-MS.
-
-
Workup:
-
Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA (Crucial: residual TFA will inhibit the next coupling step).
-
Use directly in the next step as the TFA salt or free acid.
-
Protocol C: Amide Coupling (Step 3)
Objective: Connect the E3 ligase ligand (containing a free amine).
-
Reagents:
-
Carboxylic Acid Intermediate (from Step 2)
-
Amine-Ligand (e.g., Pomalidomide-NH2) (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (anhydrous)
-
-
Procedure:
-
Dissolve the Acid Intermediate and HATU in DMF. Stir for 5 mins to activate ester.
-
Add the Amine-Ligand followed by DIPEA.
-
Stir for 2–16 hours.
-
-
Purification:
-
Standard Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Linkerology & Design Considerations
When using this compound, the resulting linker length is approximately 8–10 atoms (depending on the connection points). This is often the "sweet spot" for VHL-based degraders but may be short for some CRBN-based degraders.
Impact on Ternary Complex
The triazole formed by this reagent acts as a rigid spacer. Unlike flexible PEG chains, the triazole restricts the conformational space of the PROTAC.
-
Pros: Can freeze the ternary complex in a productive conformation, potentially enhancing cooperativity (α > 1).
-
Cons: If the geometry is incorrect, the rigidity will prevent the formation of the complex entirely (the "all-or-nothing" effect).
Diagram 2: Chemical Mechanism Flow
Visualizing the transformation of the functional groups.
Caption: Functional group transformation sequence: Alkyne to Triazole, Ester to Acid, Acid to Amide.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[2] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273–312.[2][] Link
-
Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453–461. Link
-
Beshara, C. S., et al. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5, 189-197.[4] Link
-
Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective functionalization. Organic Letters (Context: Synthesis of hydroxyproline linkers often used in conjunction with ether linkers). Link
Sources
Technical Guide: Alkyne-Functionalized Building Blocks in Drug Discovery
Executive Summary
The integration of alkyne-functionalized building blocks has fundamentally shifted the paradigm of drug discovery from linear synthesis to modular assembly. Driven by the Nobel Prize-winning advent of Click Chemistry, the alkyne moiety serves as a bioorthogonal "molecular velcro," enabling precise conjugation in complex biological milieus.[1] This guide provides a technical deep-dive into the selection, chemistry, and application of these building blocks, moving beyond basic definitions to explore the kinetic and thermodynamic considerations required for high-fidelity bioconjugation, PROTAC design, and metabolic profiling.
Part 1: The Chemistry of the Alkyne Moiety
The utility of alkyne building blocks rests on two distinct reaction pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . Understanding the mechanistic divergence between these two is critical for experimental design.
Terminal Alkynes (CuAAC)
Terminal alkynes are sterically small and chemically inert under physiological conditions, making them ideal for metabolic incorporation. However, they require a Cu(I) catalyst to react with azides.[2][3][4]
-
Mechanism: The reaction proceeds via a stepwise cycle involving a copper-acetylide intermediate.
-
Key Advantage: Exceptional kinetics (
) and regioselectivity (forming 1,4-disubstituted triazoles).[5] -
Limitation: Cytotoxicity of Copper(I) limits live-cell applications.
Strained Alkynes (SPAAC)
Cyclooctynes (e.g., DBCO, BCN) possess high ring strain (~18 kcal/mol), driving the reaction with azides without a catalyst.
-
Mechanism: Concerted [3+2] cycloaddition.
-
Key Advantage: Bioorthogonal and non-toxic (Live-cell compatible).[6]
-
Limitation: Slower kinetics (
), bulkier structure, and potential hydrophobicity issues.
Comparative Data: Alkyne Classes
| Building Block Class | Representative Moiety | Kinetic Constant ( | Primary Application | Solubility Profile |
| Terminal Alkyne | Propargyl / Ethynyl | DNA-Encoded Libraries, In vitro Conjugation | High (Small footprint) | |
| First-Gen Cyclooctyne | OCT (Octyne) | 0.002 | Legacy (Rarely used) | Low |
| Aryl-Cyclooctyne | DBCO (Dibenzocyclooctyne) | 0.3 - 1.0 | Live Cell Imaging, ADC Linkers | Low (Hydrophobic) |
| Bicyclic Cyclooctyne | BCN (Bicyclo[6.1.0]nonyne) | 0.1 - 0.9 | Metabolic Labeling (Less bulky than DBCO) | Moderate |
Part 2: Strategic Applications in Drug Discovery
PROTAC Linker Design
Proteolysis-Targeting Chimeras (PROTACs) require precise linker geometry to facilitate the formation of a ternary complex (Target-Linker-E3 Ligase).[7]
-
Rigidity vs. Flexibility: Alkyne-functionalized linkers introduce rigidity.[8][9] Unlike PEG chains (entropic penalty), an alkyne linker can lock the conformation, potentially improving the thermodynamic stability of the ternary complex.
-
Click-Assembly: Libraries of PROTACs are rapidly synthesized by "clicking" an E3-ligand-alkyne with a Warhead-azide.
Metabolic Labeling & Activity-Based Protein Profiling (ABPP)
Alkyne-tagged analogs (e.g., Homopropargylglycine or Alkynyl-Palmitate) are fed to cells. The cellular machinery incorporates these "stealth" tags into biomolecules.
-
Workflow: Incorporate Alkyne
Lyse Cells Click with Azide-Fluorophore/Biotin Analyze. -
Critical Insight: Use terminal alkynes for metabolic labeling. DBCO is too bulky to be accepted by most biosynthetic enzymes (e.g., ribosomes or acyl-transferases).
Part 3: Experimental Protocols
Protocol A: High-Efficiency Protein Conjugation (CuAAC)
Target: Conjugating a fluorescent azide to an alkyne-tagged protein in lysate.[10] Critical Factor: Stabilization of Cu(I) to prevent protein oxidation.[11]
Reagents:
-
THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine.[3][12] (Superior to TBTA for aqueous solubility).
-
CuSO4: 20 mM stock.
-
Sodium Ascorbate: 100 mM stock (Freshly prepared).
-
Aminoguanidine: To prevent protein cross-linking by dehydroascorbate.[11]
Step-by-Step Methodology:
-
Premix Catalyst: Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 10 µL Cu + 50 µL THPTA). Incubate for 5 mins. Why? This pre-complexation ensures Cu is shielded before hitting the protein.
-
Prepare Reaction: In 1.5 mL tube, combine:
-
Protein Lysate (1 mg/mL in PBS)
-
Azide-Fluorophore (25 µM final)
-
Aminoguanidine (1 mM final)[12]
-
-
Initiate: Add the Cu-THPTA complex (100 µM final Cu concentration).
-
Reduce: Add Sodium Ascorbate (2.5 mM final). Vortex immediately.
-
Incubate: 1 hour at Room Temp, protected from light.
-
Quench: Add EDTA (5 mM) to strip copper or proceed to Desalting Column (Zeba Spin) to remove excess reagents.
Protocol B: Metabolic Labeling (In Cellulo)
Target: Labeling nascent protein synthesis with L-Homopropargylglycine (HPG).[13]
-
Depletion: Wash cells (HeLa/HEK293) with PBS. Incubate in Methionine-free media for 30 mins to deplete intracellular Met pools.
-
Pulse: Add HPG (50 µM) to the media. Incubate for 1-4 hours.
-
Fixation: Wash cells with PBS.[13] Fix with 4% Paraformaldehyde (15 mins).[13]
-
Permeabilization: Treat with 0.5% Triton X-100 (critical for probe entry).[13]
-
Click Reaction: Apply the cocktail from Protocol A directly onto fixed cells.
-
Wash: Extensive washing (3x PBS + 1% BSA) is required to remove non-specifically bound fluorophores.
Part 4: Visualization & Decision Logic
Reaction Selection Logic
The following diagram illustrates the decision matrix for selecting the correct alkyne chemistry based on the biological context.
Figure 1: Decision matrix for selecting between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) alkyne chemistries based on experimental constraints.
PROTAC Assembly Workflow
This diagram visualizes the modular assembly of a PROTAC degrader using alkyne-azide click chemistry.
Figure 2: Modular PROTAC assembly. An alkyne-functionalized linker allows for the convergent synthesis of degrader libraries by "clicking" with various E3 ligase ligands.
References
-
Nobel Prize in Chemistry 2022. The Nobel Prize in Chemistry 2022 was awarded to Carolyn Bertozzi, Morten Meldal and K. Barry Sharpless for the development of click chemistry and bioorthogonal chemistry. NobelPrize.org. [Link]
-
Review of PROTAC Linkers. Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [Link]
-
Metabolic Labeling Protocols. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. PubMed Central. [Link]
-
CuAAC Ligand Comparison (THPTA). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications (RSC). [Link]
-
SPAAC vs CuAAC Kinetics. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. [Link]
Sources
- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. confluore.com.cn [confluore.com.cn]
- 4. chempep.com [chempep.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. precisepeg.com [precisepeg.com]
- 9. chempep.com [chempep.com]
- 10. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
SMILES string and InChIKey for tert-Butyl 2-(prop-2-yn-1-yloxy)acetate
Technical Whitepaper: Chemical Identity and Synthetic Utility of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate
Abstract This technical guide provides a comprehensive characterization of This compound (CAS: 339531-55-4), a critical bifunctional linker used in bioconjugation, PROTAC development, and combinatorial chemistry. We detail its chemical identifiers, validate a high-yield synthetic protocol via Williamson ether synthesis, and map its utility in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry.
Chemical Identity & Molecular Characterization
The following data establishes the definitive chemical identity of the compound. These identifiers are essential for database registration and supply chain verification.
| Parameter | Specification |
| IUPAC Name | This compound |
| Common Synonyms | Propargyl glycolate tert-butyl ester; Acetic acid, 2-(2-propyn-1-yloxy)-, 1,1-dimethylethyl ester |
| CAS Registry Number | 339531-55-4 |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| SMILES | CC(C)(C)OC(=O)COCC#C |
| InChI String | InChI=1S/C9H14O3/c1-5-6-11-7-8(10)12-9(2,3)4/h1H,6-7H2,2-4H3 |
| InChIKey | SUOOPKUCCQIHHH-UHFFFAOYSA-N |
Structural Analysis & Reactivity Profile
This molecule is designed as a heterobifunctional linker , possessing two orthogonal reactive handles:
-
The Alkyne Terminus (Propargyl Group):
-
Function: Serves as a "Clickable" handle.
-
Reactivity: Undergoes bioorthogonal 1,3-dipolar cycloaddition with azides in the presence of Cu(I) catalysts to form stable triazoles.
-
Stability: Stable to standard acid/base conditions, allowing for early-stage incorporation into drug scaffolds.
-
-
The tert-Butyl Ester:
-
Function: Acts as a masked carboxylic acid.
-
Reactivity: Highly resistant to nucleophilic attack (due to steric bulk) and basic hydrolysis.
-
Deprotection: Selectively cleaved by strong acids (e.g., Trifluoroacetic acid - TFA) to reveal the free carboxylic acid for subsequent amide coupling.
-
Synthetic Protocol: Williamson Ether Synthesis
The most robust route to this compound involves the alkylation of propargyl alcohol with tert-butyl bromoacetate. This S_N2 reaction requires strict anhydrous conditions to prevent hydrolysis of the ester or side reactions of the alkyne.
Reagents & Materials
-
Propargyl Alcohol (1.0 eq) : The nucleophile.
-
tert-Butyl Bromoacetate (1.1 eq) : The electrophile.
-
Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) : Strong base for deprotonation.
-
Tetrabutylammonium iodide (TBAI, 0.05 eq) : Phase transfer catalyst (optional, accelerates reaction).
-
Solvent : Anhydrous THF or DMF.
Step-by-Step Methodology
-
Preparation : Flame-dry a 2-neck round-bottom flask and purge with Argon/Nitrogen.
-
Deprotonation : Suspend NaH (1.2 eq) in anhydrous THF at 0°C. Add Propargyl Alcohol (1.0 eq) dropwise over 20 minutes. Evolution of H₂ gas will occur.[1]
-
Critical Control Point: Maintain temperature <5°C to prevent propargyl polymerization.
-
-
Alkylation : Once H₂ evolution ceases (approx. 30 mins), add tert-Butyl Bromoacetate (1.1 eq) dropwise. If using TBAI, add it now.
-
Reaction : Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Quench & Workup :
-
Cool to 0°C. Carefully quench with saturated NH₄Cl solution.
-
Extract aqueous layer with Diethyl Ether or EtOAc (3x).
-
Wash combined organics with water (to remove DMF if used) and brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification : Purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).
Visualizing the Synthetic Pathway
Figure 1: Reaction scheme for the synthesis of this compound via Williamson ether synthesis.
Functional Utility & Application Workflows
This compound is a staple in PROTAC (Proteolysis Targeting Chimera) synthesis, where it serves as a linker between an E3 ligase ligand and a protein of interest.
Workflow: "Click" to Deprotection Sequence
The standard operational procedure involves "clicking" the molecule onto an azide-functionalized core, followed by acid deprotection to reveal a carboxylic acid for further conjugation.
-
Step A: CuAAC Click Reaction
-
React the this compound with an Azide-R molecule.
-
Catalyst: CuSO₄ + Sodium Ascorbate (aqueous) or CuI/DIPEA (organic).
-
Result: 1,4-disubstituted 1,2,3-triazole.
-
-
Step B: Acidolytic Deprotection
-
Treat the Triazole-Ester intermediate with TFA/DCM (1:1 ratio).
-
Result: Cleavage of the tert-butyl group, releasing isobutylene and yielding the free carboxylic acid.
-
Figure 2: Application workflow demonstrating the conversion of the alkyne linker into a functionalized carboxylic acid via Click Chemistry.
References
-
Organic Syntheses . (1963). Preparation of tert-Butyl Esters. Org. Synth. 1963, 43, 12. Retrieved from [Link]
-
National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 11506529. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Protocol for CuAAC Click Reaction Using tert-Butyl 2-(prop-2-yn-1-yloxy)acetate
Abstract
This application note details the optimized protocol for utilizing tert-Butyl 2-(prop-2-yn-1-yloxy)acetate (CAS: 339531-55-4) in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This hetero-bifunctional linker features a terminal alkyne for "click" chemistry and a tert-butyl ester-protected carboxylate. The ether linkage provides hydrolytic stability, while the tert-butyl group offers orthogonal acid-labile protection, making it an ideal building block for PROTAC synthesis, antibody-drug conjugates (ADCs), and surface functionalization. This guide covers the click reaction, post-reaction workup, and subsequent deprotection.
Introduction & Mechanistic Insight
The Compound
This compound is a propargyl ether derivative. Unlike propargyl amides or esters, the ether oxygen at the propargylic position exerts a specific electronic influence that generally enhances reactivity in CuAAC compared to alkyl-substituted alkynes, while maintaining high stability against hydrolysis and enzymatic degradation.
The Reaction: CuAAC
The reaction proceeds via a stepwise copper(I)-catalyzed cycle.[1] The copper(I) species coordinates the alkyne, lowering the pKa of the terminal proton, allowing for the formation of a copper-acetylide intermediate. This intermediate reacts with the azide to form a metallacycle, which contracts to the 1,2,3-triazole product.
Critical Consideration: The tert-butyl ester is stable under the neutral/mildly basic conditions of the CuAAC reaction but is sensitive to strong acids. Therefore, the click reaction must be performed before deprotection if the carboxylic acid is intended for later conjugation (e.g., amide coupling).
Visual Workflow
Figure 1: Sequential workflow for click conjugation followed by ester deprotection.
Experimental Design & Reagents
Reagent Selection Table
| Component | Recommended Reagent | Role & Rationale |
| Copper Source | CuSO₄[2] · 5H₂O | Precursor to active Cu(I). Stable and easy to handle compared to Cu(I) salts. |
| Reductant | Sodium Ascorbate | Reduces Cu(II) to Cu(I) in situ. Prevents oxidation of Cu(I) back to inactive Cu(II). |
| Ligand | THPTA (Water-soluble) or TBTA (Organic) | Crucial: Stabilizes Cu(I), accelerates reaction, and protects biomolecules from oxidative damage. Use THPTA for aqueous mixes; TBTA for organic-heavy mixes. |
| Solvent | t-Butanol / Water (1:[3]1) | The "Sharpless Standard." t-BuOH solubilizes the organic linker; water solubilizes the catalyst. |
| Deprotection | Trifluoroacetic Acid (TFA) | Selectively cleaves the tert-butyl ester to the carboxylic acid. |
Stoichiometry (Standard Preparative Scale)
-
Alkyne (Linker): 1.0 equivalent
-
Azide: 1.0 – 1.2 equivalents
-
CuSO₄: 5 mol% (0.05 eq)
-
Ligand: 25 mol% (0.25 eq) (Note: 5:1 Ligand:Cu ratio is optimal)
-
Sodium Ascorbate: 10 – 20 mol% (0.1 – 0.2 eq)
Detailed Protocol
Phase 1: The CuAAC Click Reaction
Target: Synthesis of the Triazole-Ester Conjugate
Materials:
-
Azide substrate (R-N₃)
-
Solvent: tert-Butanol and Ultrapure Water (degassed recommended)
-
Stock Solutions:
-
CuSO₄: 100 mM in water
-
THPTA Ligand: 200 mM in water
-
Na-Ascorbate: 500 mM in water (Freshly prepared is best)
-
Procedure:
-
Preparation: Dissolve the Alkyne (1.0 eq) and the Azide (1.0 eq) in tert-Butanol/Water (1:1 v/v).
-
Note: If substrates are not soluble, increase tert-Butanol ratio or add small amounts of DMF/DMSO. Final concentration of reactants should be 0.1 – 0.2 M.
-
-
Catalyst Premix: In a separate small vial, mix the CuSO₄ stock and THPTA stock.
-
Ratio: 1 part Cu to 5 parts Ligand.[6]
-
Observation: The solution should remain clear blue/teal.
-
-
Initiation: Add the Cu-Ligand premix to the reaction vessel. Then, add the Sodium Ascorbate solution dropwise.
-
Color Change: The solution may turn from light blue to colorless or pale yellow (indicating reduction to Cu(I)).
-
-
Incubation: Stir at Room Temperature (RT) for 1–4 hours.
-
Monitoring: Monitor by TLC or LC-MS. The alkyne peak should disappear.
-
-
Workup (Small Molecule):
-
Dilute with water and extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash organic layer with brine (1x) and 5% NH₄OH or EDTA solution (1x) to chelate and remove copper traces.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash chromatography (Silica gel) is usually sufficient.
-
Phase 2: Deprotection of the tert-Butyl Ester
Target: Unmasking the Carboxylic Acid (if required)
Materials:
-
Crude/Purified Triazole-Ester product
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM) (Anhydrous preferred)
Procedure:
-
Dissolution: Dissolve the triazole-ester product in DCM (approx. 0.1 M concentration).
-
Acidification: Add TFA slowly to the stirring solution.
-
Ratio: Standard condition is DCM:TFA (1:1 v/v) .[7] For sensitive substrates, start with 4:1.
-
-
Reaction: Stir at Room Temperature for 1–3 hours.
-
Monitoring: Check by LC-MS (mass shift of -56 Da corresponding to loss of isobutylene).
-
Workup:
-
Evaporate the solvent and excess TFA under reduced pressure (rotary evaporator).
-
Co-evaporation: To remove residual TFA, re-dissolve the residue in Toluene or DCM and evaporate again (repeat 2-3 times).
-
Result: The product is typically obtained as a TFA salt (if amines are present) or free acid.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Reaction Stalls | Oxidation of Cu(I) to Cu(II) | Add more Sodium Ascorbate (0.5 eq). Ensure the reaction vessel is capped or run under N₂/Ar. |
| Precipitation | Poor solubility of reactants | Add DMSO or DMF (up to 20%). Switch ligand to TBTA if working in >80% organic solvent. |
| Blue/Green Solution | Copper oxidation / No reaction | Oxygen leak. Degas solvents before use. Increase Ligand:Cu ratio to 5:1. |
| Incomplete Deprotection | Insufficient acid strength | Increase TFA concentration to 50% or neat TFA. Ensure time is sufficient (up to 4h). |
Mechanistic Pathway Diagram
Figure 2: Simplified catalytic cycle of the CuAAC reaction highlighting the active Cu(I) species.
References
-
Rostovtsev, V. V., et al. (2002).[6] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[11] Angewandte Chemie International Edition. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
-
Besanceney-Webler, C., et al. (2011).[1] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link
-
Common Organic Chemistry. (n.d.). Boc Deprotection (TFA) - Protocol Examples. Link(Note: tert-Butyl ester deprotection follows identical mechanistic conditions to Boc deprotection).
-
BenchChem. (2025).[12][13][14] Application Notes and Protocols for Click Chemistry Reactions with Alkyne-Ether Compounds. Link
Sources
- 1. interchim.fr [interchim.fr]
- 2. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 3. What is Tert-Butyl Acetate? Everything You Need to Know [yufenggp.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemscene.com [chemscene.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. rsc.org [rsc.org]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Deprotection of tert-Butyl Esters in Propargyl Ether Derivatives
Executive Summary
The removal of tert-butyl (t-Bu) esters is a pivotal transformation in late-stage drug development, particularly when unmasking carboxylic acids in the presence of reactive functionalities like propargyl ethers. While t-Bu esters are classically cleaved using strong Brønsted acids (e.g., TFA, HCl), propargyl ether derivatives present a unique challenge: the alkyne moiety serves as a potential nucleophile that can trap the generated tert-butyl carbocation, leading to irreversible alkylation byproducts. Furthermore, the propargyl ether linkage itself can be susceptible to cleavage or rearrangement (Meyer-Schuster/Rupe) under uncontrolled acidic conditions.
This guide provides three validated protocols ranging from standard acidolysis to mild Lewis acid catalysis, ensuring high fidelity deprotection without compromising the propargyl ether scaffold.
Mechanistic Foundations & Critical Considerations
The tert-Butyl Cation Problem
The cleavage of t-Bu esters is an acid-catalyzed fragmentation (typically E1 elimination) that releases the free carboxylic acid and a tert-butyl cation.[1]
-
Standard Pathway: The cation eliminates a proton to form isobutylene (gas), driving the reaction.[1]
-
The Risk: In complex substrates, the tert-butyl cation is a potent electrophile. Propargyl ethers are electron-rich; without a "cation scavenger," the t-butyl cation may attack the alkyne or the ether oxygen, resulting in alkylated impurities or polymerization.
Propargyl Ether Stability
Propargyl ethers are generally stable to anhydrous TFA. However, they are sensitive to:
-
Hydration: Prolonged exposure to aqueous acid can hydrate the alkyne to a ketone.
-
Lewis Acid Coordination: Strong Lewis acids can coordinate to the alkyne, promoting cyclization or cleavage.
Mechanistic Visualization
The following diagram illustrates the divergence between successful deprotection and scavenger-mediated safety pathways.
Figure 1: Mechanistic pathway highlighting the necessity of cation scavenging to prevent side reactions with the propargyl scaffold.
Validated Protocols
Protocol Selection Matrix
Use the table below to select the appropriate method for your specific substrate.
| Substrate Characteristic | Recommended Protocol | Primary Reagent | Key Advantage |
| Robust (No acid-labile groups) | Protocol A | TFA / DCM | High yield, standard workflow. |
| Acid-Sensitive (Contains acetals/silyl ethers) | Protocol B | ZnBr₂ / DCM | Chemo-selective; leaves acid-labile groups intact. |
| Highly Labile / Anhydrous | Protocol C | TMSOTf / 2,6-Lutidine | Mild, non-protic conditions. |
Protocol A: Standard Scavenger-Assisted Acidolysis (TFA)
Best for: Standard substrates where the propargyl ether is the only major functional group.
Reagents:
-
Trifluoroacetic acid (TFA) [CAS: 76-05-1]
-
Dichloromethane (DCM), anhydrous
-
Scavenger: Triethylsilane (TES) [CAS: 617-86-7] or Thioanisole.
Step-by-Step Methodology:
-
Preparation: Dissolve the t-butyl ester substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).
-
Scavenger Addition: Add Triethylsilane (2.0 – 3.0 equiv).
-
Why: TES acts as a hydride source, instantly quenching the t-butyl cation to form isobutane, preventing it from attacking the propargyl alkyne.
-
-
Acidification: Cool the solution to 0 °C. Add TFA dropwise.
-
Ratio: Final solvent ratio should be approximately 2:1 to 4:1 (DCM:TFA).
-
-
Reaction: Stir at 0 °C for 15 minutes, then warm to room temperature. Monitor by TLC/LC-MS (typically complete in 1–3 hours).
-
Work-up:
-
Concentrate the reaction mixture in vacuo (do not heat above 40 °C).
-
Azeotrope with toluene (3x) to remove residual TFA.
-
Note: Avoid aqueous basic workups if the free acid is water-soluble.
-
Protocol B: Chemo-Selective Lewis Acid Cleavage (ZnBr₂)
Best for: Substrates containing acid-sensitive groups (e.g., Boc amines, acetals) that must survive.
Reagents:
-
Zinc Bromide (ZnBr₂) [CAS: 7699-45-8] (Must be anhydrous/fresh).
-
Dichloromethane (DCM).
Step-by-Step Methodology:
-
Preparation: Suspend anhydrous ZnBr₂ (2.0 – 5.0 equiv) in DCM (0.2 M).
-
Addition: Add the t-butyl ester substrate (1.0 equiv) to the suspension.
-
Reaction: Stir vigorously at room temperature (20–25 °C).
-
Monitoring: Monitor closely. If the reaction stalls, mild heating to 35 °C is permissible, but ensure the propargyl ether does not rearrange.
-
Work-up:
Protocol C: Mild Silylative Cleavage (TMSOTf)
Best for: Complex substrates where protonation of the propargyl ether or other basic sites must be strictly avoided.
Reagents:
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) [CAS: 27607-77-8].
-
2,6-Lutidine [CAS: 108-48-5] (Base to buffer adventitious acid).
Step-by-Step Methodology:
-
Preparation: Dissolve substrate (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous DCM at 0 °C.
-
Activation: Add TMSOTf (1.2 – 1.5 equiv) dropwise.
-
Reaction: Stir at 0 °C to RT. Reaction is usually rapid (30 min – 2 hours).
-
Hydrolysis: Add saturated aqueous NH₄Cl or simple water to hydrolyze the silyl ester to the carboxylic acid.
-
Work-up: Extract with EtOAc/DCM. The 2,6-lutidine can be removed by washing with dilute citric acid or via column chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Alkylation of Alkyne | t-Butyl cation trapping | Increase scavenger (TES) to 5.0 equiv. Switch to Protocol B. |
| Hydration of Alkyne | Wet reagents/solvents | Ensure anhydrous DCM/TFA. Avoid prolonged aqueous workups. |
| Incomplete Cleavage | Steric bulk or old reagents | For Protocol B, ensure ZnBr₂ is fresh (hygroscopic). For Protocol A, increase TFA concentration. |
| Degradation of Other Groups | Acid sensitivity | Switch immediately to Protocol B (ZnBr₂) or Protocol C (TMSOTf). |
Decision Workflow
Figure 2: Decision tree for selecting the optimal deprotection strategy based on substrate complexity.
References
-
Greene's Protective Groups: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
-
ZnBr₂ Protocol: Wu, Y.-q.; Limburg, D. C.; Wilkinson, D. E.; Vaal, M. J.; Hamilton, G. S. "A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr₂ in Methylene Chloride." Tetrahedron Lett.[11]2000 , 41, 2847–2849.
-
TMSOTf Methodology: Crouch, R. D. "Selective Deprotection of Silyl Ethers." Tetrahedron2004 , 60, 5833–5871. (Context on silyl/ester interchange).
-
Propargyl Ether Stability: Dikedjie, A. et al. "The 1-Naphthylpropargyl Ether Group: A Readily Cleaved and Sterically Minimal Protecting System."[5] J. Org.[8] Chem.2014 , 79, 963–975. (Demonstrates stability of propargyl ethers during manipulation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 5. The 1-Naphthylpropargyl Ether Group: A Readily Cleaved and Sterically Minimal Protecting System for Stereoselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 11. semanticscholar.org [semanticscholar.org]
Application Note: tert-Butyl 2-(prop-2-yn-1-yloxy)acetate as a Bifunctional Linker
Executive Summary
This guide details the utility of tert-butyl 2-(prop-2-yn-1-yloxy)acetate (CAS: 339531-55-4) as a heterobifunctional linker in medicinal chemistry. This molecule is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) due to its orthogonality . It features a "Click-ready" alkyne handle and an acid-labile tert-butyl ester, allowing for sequential, controlled conjugation of two distinct molecular entities (e.g., an E3 ligase ligand and a target protein warhead).
The ether oxygen within the backbone provides essential hydrophilicity relative to pure alkyl chains, improving the physicochemical profile of the final conjugate—a critical parameter for cell permeability in PROTAC design.
Chemical Profile & Strategic Utility
Physicochemical Properties
| Property | Data | Relevance |
| Formula | C₉H₁₄O₃ | Compact linker structure. |
| MW | 170.21 g/mol | Low molecular weight contribution. |
| Function A | Terminal Alkyne | Reacts with Azides via CuAAC (Click Chemistry). |
| Function B | tert-Butyl Ester | Masked Carboxylic Acid; deprotects with TFA/Acid. |
| Backbone | Ether (-CH₂-O-CH₂-) | Increases aqueous solubility; reduces lipophilicity (LogP). |
| Stability | High | Stable to basic conditions (e.g., during nucleophilic substitutions). |
Mechanism of Action: The Orthogonal Axis
The primary value of this linker is its ability to withstand different reaction conditions, allowing for a modular assembly strategy:
-
Base Stability: The tert-butyl ester is stable against bases used in nucleophilic substitutions or Click chemistry (if performed at neutral/basic pH).
-
Acid Lability: The ester is selectively cleaved by strong acids (TFA, HCl) to reveal a carboxylic acid, which can then be coupled to amines (amide bond formation).
-
Alkyne Durability: The terminal alkyne remains inert during ester deprotection and amide coupling, reacting only when a Copper(I) catalyst and Azide are introduced.
Visualizing the Workflow
The following diagram illustrates the dual-pathway utility of the linker in assembling a PROTAC molecule.
Caption: Dual-pathway assembly strategy. Path A preserves the ester during the click reaction. Path B installs the amide bond first, leaving the alkyne for the final conjugation step.
Experimental Protocols
Protocol A: Selective Deprotection of the tert-Butyl Ester
This step converts the masked ester into a reactive carboxylic acid without affecting the alkyne handle.
Reagents:
-
Dichloromethane (DCM) or Dioxane (anhydrous)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolution: Dissolve this compound (1.0 equiv) in DCM (concentration ~0.1 M).
-
Acid Addition: Cool the solution to 0°C. Dropwise add TFA to achieve a final ratio of 1:1 to 1:4 (v/v) TFA:DCM.
-
Note: If using HCl, add 4M HCl in Dioxane (5-10 equiv).
-
-
Reaction: Stir at room temperature (RT) for 1–4 hours. Monitor by TLC (stain with KMnO₄ to visualize the alkyne/acid). The starting material (high R_f) should disappear.
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.
-
Critical Step: Co-evaporate with toluene (3x) or diethyl ether to remove residual traces of TFA, which can inhibit subsequent coupling reactions.
-
-
Result: The resulting 2-(prop-2-yn-1-yloxy)acetic acid is usually a viscous oil or solid, used directly in the next step without column chromatography.
Protocol B: Amide Coupling (Post-Deprotection)
Attaching the linker to an amine-containing ligand (e.g., VHL ligand or Thalidomide derivative).
Reagents:
-
DMF (anhydrous)
-
DIPEA (N,N-Diisopropylethylamine)[1]
-
Coupling Agent: HATU or HBTU
Procedure:
-
Activation: Dissolve the crude acid from Protocol A (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv).
-
Coupling: Add HATU (1.1 equiv). Stir for 5 minutes to activate the acid.
-
Addition: Add the amine-containing ligand (1.0 equiv).
-
Reaction: Stir at RT for 2–16 hours under Nitrogen.
-
Purification: Dilute with EtOAc, wash with brine/water, and purify via flash chromatography or preparative HPLC.
Protocol C: CuAAC Click Reaction (Bioconjugation)
This protocol uses THPTA, a ligand that protects proteins/biomolecules from copper-induced oxidation, making it suitable for complex warheads.
Reagents:
-
Copper(II) Sulfate Pentahydrate (CuSO₄[2]·5H₂O)
-
THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine)[3]
-
Solvent: DMSO/Water or tBuOH/Water (1:1)
Procedure:
-
Stock Solutions:
-
Cu-Mix: Premix CuSO₄ (20 mM in water) and THPTA (100 mM in water) in a 1:5 molar ratio. Wait 5 minutes before use.
-
Ascorbate: 100 mM Sodium Ascorbate in water (Freshly prepared).
-
-
Reaction Setup:
-
Dissolve the Alkyne-Linker conjugate (1.0 equiv) and the Azide partner (1.0 equiv) in the chosen solvent.
-
-
Initiation:
-
Add the Cu-Mix (0.1–0.5 equiv of Cu).
-
Add Sodium Ascorbate (5.0 equiv).
-
-
Incubation: Stir at RT for 1–12 hours.
-
Observation: The solution may turn slightly yellow/orange but should remain clear if THPTA is working correctly.
-
-
Quenching & Purification:
-
For small molecules: Dilute with water/EtOAc, extract, and purify via silica gel.[5]
-
For proteins: Desalt using a spin column or dialyze to remove Copper.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Deprotection | TFA concentration too low or reaction time too short. | Increase TFA to 50% v/v in DCM. Ensure efficient stirring. |
| Ester Hydrolysis during Click | pH drift or high temperature. | Maintain pH ~7.4 using PBS buffer during the Click reaction.[2] Avoid heating >40°C. |
| Copper Precipitation | Insufficient Ligand (THPTA). | Ensure Cu:THPTA ratio is at least 1:5. Without ligand, Cu(I) disproportionates and precipitates. |
| Low Yield in Amide Coupling | Residual TFA from deprotection. | Co-evaporate crude acid with Toluene 3x. Residual acid protonates the DIPEA base, stalling the reaction. |
References
-
Synthesis of Linker: Lawesson, S.-O., et al. "Acetoacetic acid, tert-butyl ester." Organic Syntheses, Coll.[6] Vol. 5, p. 155 (1973). (Note: Describes analogous t-butyl ester synthesis logic).
-
PROTAC Linker Design: Bemis, T. A., et al. "Impact of Linker Composition on VHL PROTAC Cell Permeability." Journal of Medicinal Chemistry, 2021.
-
Click Chemistry Protocol: Presolski, S. I., et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation."[7] Current Protocols in Chemical Biology, 2011.
-
Deprotection Methodology: Han, G., et al. "Selective tert-butyl ester deprotection in the presence of acid labile protecting groups." Tetrahedron Letters, 2015.[8]
-
General PROTAC Review: Burslem, G. M., & Crews, C. M. "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell, 2020.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. confluore.com.cn [confluore.com.cn]
- 8. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: Bioconjugation via Alkyne-Functionalized Acetate Metabolic Labeling
Foreword: Beyond Traditional Labeling
For decades, researchers have sought methods to visualize and isolate biomolecules in their native environment. Traditional approaches, often reliant on genetic encoding of fluorescent proteins or antibody-based detection, face limitations in tracking dynamic processes, studying post-translational modifications, or analyzing non-proteinaceous molecules like lipids. The advent of bioorthogonal chemistry has provided a powerful new paradigm: introducing a small, chemically unique "handle" into biomolecules that can be selectively reacted with a probe for detection or enrichment.[1][2][3]
This guide focuses on a specific and versatile application of this strategy: the use of alkyne-functionalized acetates and other metabolic precursors for in-cell labeling. By hijacking the cell's own metabolic machinery, we can incorporate a terminal alkyne group—a bioorthogonal handle—into a variety of biomolecules, including lipids and proteins.[1][4][5] This alkyne tag serves as a versatile anchor for subsequent conjugation to reporter molecules via highly efficient and specific "click chemistry" reactions.[6][] This two-step approach decouples the labeling from the detection, minimizing perturbation to the biological system and enabling the study of dynamic cellular processes with unprecedented precision.[1]
The Core Principle: A Two-Step Strategy
The entire workflow is grounded in a powerful two-step process: (1) metabolic incorporation of a bioorthogonal chemical reporter and (2) chemoselective ligation with a probe of interest.
Step 1: Metabolic Incorporation of the Alkyne Handle
Cells readily take up small molecule precursors for various biosynthetic pathways. By synthesizing precursors that are modified with a terminal alkyne—a functional group that is virtually absent in biological systems—we can coax the cell's enzymes to incorporate this handle into newly synthesized biomolecules.[2][4][8] For example, alkyne-modified fatty acid analogues or isoprenoid precursors can be used to tag lipids and prenylated proteins, respectively.[4][5][9][10][11] These reporters are designed to be minimally perturbative, allowing them to be processed by native or engineered enzymes.[1]
The process is analogous to a "pulse-chase" experiment, providing a temporal snapshot of biosynthesis. This is particularly valuable for studying dynamic processes like protein prenylation, lipidation, and lipid trafficking, which are central to cell signaling and membrane structure.[5][9][12][13]
Step 2: Bioorthogonal Ligation via "Click Chemistry"
Once the alkyne handle is incorporated, it can be covalently modified with a reporter molecule (e.g., a fluorophore for imaging or biotin for affinity purification) that bears a complementary azide group. This is achieved through an azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry".[6][][14] There are two primary variants of this reaction used in bioconjugation.
The CuAAC reaction is the most widely used form of click chemistry.[6][15] It is a highly efficient and specific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole ring.[][16][]
-
Causality Behind the Method: The copper(I) catalyst is essential for activating the terminal alkyne, dramatically accelerating the reaction rate and ensuring high regioselectivity.[] In practice, the catalytically active Cu(I) is generated in situ from a stable Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[16][18]
-
Expert Insight: A critical consideration for bioconjugation is the potential for copper-induced oxidative damage to sensitive biomolecules through the generation of reactive oxygen species (ROS).[16][18] To mitigate this, the reaction is almost always performed in the presence of a copper-chelating ligand, such as THPTA or TBTA.[19][20] These ligands not only protect the biomolecule by sequestering the copper ion but also stabilize the Cu(I) oxidation state and accelerate the reaction.[16][18][21]
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
The primary drawback of CuAAC is the cytotoxicity of the copper catalyst, which largely precludes its use in living cells or organisms.[][22] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative.[22]
-
Causality Behind the Method: SPAAC utilizes a cyclic alkyne, typically a derivative of cyclooctyne (e.g., DBCO, BCN), that possesses significant ring strain.[22][23] This inherent strain is released upon the [3+2] cycloaddition reaction with an azide, providing the thermodynamic driving force for the reaction to proceed rapidly without any catalyst.
-
Expert Insight: The choice of cyclooctyne is a critical experimental parameter, as it directly dictates the reaction kinetics.[23] More strained cyclooctynes react faster but can sometimes be less stable.[22] This trade-off between reactivity and stability must be considered for each application. SPAAC is the method of choice for live-cell imaging and in vivo applications where copper toxicity is a concern.[22]
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.
Data Presentation: Comparative Analysis
The selection of the appropriate click chemistry reagents is paramount for experimental success. The following tables provide a comparative overview to guide this decision-making process.
Table 1: Comparison of CuAAC and SPAAC Bioconjugation Methods
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Rationale & Field Insights |
| Catalyst Required | Yes (Copper (I)) | No | SPAAC is preferred for live-cell applications to avoid copper-induced cytotoxicity.[][22] |
| Reaction Kinetics | Very Fast (minutes to 1 hr) | Fast (minutes to hours) | CuAAC is generally faster, making it ideal for labeling fixed cells or lysates. SPAAC rates are highly dependent on the chosen cyclooctyne.[22][23] |
| Reactant Type | Terminal Alkyne + Azide | Alkyne + Strained Cyclooctyne | SPAAC requires specialized, and often more expensive, cyclooctyne reagents.[24] |
| Bioorthogonality | High | High | Both reactions are highly specific with minimal side reactions with native biological functional groups.[8] |
| Primary Application | Fixed cells, cell lysates, in vitro conjugation | Live cells, in vivo imaging, surface labeling | The choice is primarily dictated by the biological context and tolerance for copper. |
Table 2: Second-Order Rate Constants for Common SPAAC Cyclooctynes
| Cyclooctyne Reagent | Abbreviation | Typical Rate Constant (k₂) [M⁻¹s⁻¹] (with Benzyl Azide) | Key Characteristics |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | High reactivity and good stability; widely used.[22][23] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Moderately reactive, but highly stable and relatively small.[22][23] |
| Biarylazacyclooctynone | BARAC | ~0.9 | Very high reactivity, approaching that of CuAAC.[23] |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 | Good balance of reactivity and stability.[23] |
Note: Reaction rates can vary based on the specific azide, solvent, and temperature.[23]
Experimental Protocols
The following protocols provide a validated workflow for metabolic labeling of mammalian cells with an alkyne-functionalized precursor and subsequent detection via CuAAC click chemistry.
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
This protocol describes the incorporation of an alkyne-tagged metabolic precursor into cellular biomolecules. The example uses an alkyne-modified isoprenoid analogue for labeling prenylated proteins.[9][12][13]
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Alkyne-functionalized metabolic precursor (e.g., alkyne-isoprenoid); stock solution in DMSO or ethanol.
-
(Optional) Inhibitor of the corresponding metabolic pathway (e.g., Lovastatin for prenylation)[9][12]
Procedure:
-
Cell Seeding: Plate cells in a suitable format (e.g., 6-well plate or 100-mm dish) and culture until they reach 70-80% confluency.
-
Expert Insight - Pre-treatment (Optional but Recommended): To enhance the incorporation of the alkyne analogue, it is often beneficial to deplete the endogenous pool of the natural substrate. For prenylation, pre-treat cells with an inhibitor like lovastatin (e.g., 20 µM final concentration) for 6-24 hours.[9][12]
-
Metabolic Labeling:
-
Cell Harvest:
-
After the labeling period, place the culture dish on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell lysis (Protocol 2).
-
Protocol 2: Cell Lysis and Protein Extraction
Materials:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of >12,000 x g at 4°C
Procedure:
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to the washed cell monolayer (e.g., 200 µL for a well in a 6-well plate).
-
Scraping: Scrape the cells from the dish and transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[4]
-
Clarification: Centrifuge the lysate at >12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for the CuAAC reaction.
Protocol 3: CuAAC "Click" Reaction for In-Gel Fluorescence Analysis
This protocol describes the conjugation of an azide-fluorophore to alkyne-labeled proteins within the cell lysate for visualization by SDS-PAGE.
Materials:
-
Clarified cell lysate (from Protocol 2) containing 20-50 µg of protein.
-
Azide-fluorophore (e.g., Azide-TAMRA, Azide-Alexa Fluor 488); 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄); 100 mM stock in water.[20]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA); 200 mM stock in water.[20][26]
-
Sodium Ascorbate; 100 mM stock in water. Crucially, this must be prepared fresh immediately before use. [16][19]
-
SDS-PAGE loading buffer (e.g., 4x Laemmli buffer)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components. It is critical to add them in the specified order to prevent precipitation and ensure reaction efficiency.
-
Protein Lysate (20-50 µg)
-
Adjust volume to ~40 µL with PBS or lysis buffer.
-
Azide-fluorophore stock (1 µL for a final concentration of ~200 µM).
-
-
Prepare Catalyst Premix: In a separate tube, prepare a premix of the copper and ligand. This step is vital for ligand-copper complexation.
-
Add Catalyst: Add the 3 µL of the CuSO₄/THPTA premix to the main reaction tube. Vortex gently.
-
Initiate Reaction: Add 5 µL of freshly prepared 100 mM Sodium Ascorbate to the reaction tube to initiate the click reaction.[20] The final concentrations in a ~50 µL reaction will be approximately: 2 mM CuSO₄, 8 mM THPTA, 10 mM Sodium Ascorbate.
-
Incubation: Vortex the tube gently, protect from light, and incubate at room temperature for 1 hour.[16]
-
Quench and Prepare for SDS-PAGE: Add 15-20 µL of 4x SDS-PAGE loading buffer to the reaction mixture to quench the reaction.
-
Analysis: Heat the sample at 95°C for 5 minutes. Load the entire sample onto an SDS-PAGE gel and run according to standard procedures. Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Fluorescent Signal | 1. Inefficient metabolic labeling. 2. Degraded sodium ascorbate solution. 3. Inefficient click reaction. 4. Incorrect imaging settings. | 1. Optimize labeling time and alkyne-precursor concentration. Use a metabolic inhibitor to increase incorporation.[12] 2. Always prepare sodium ascorbate solution fresh.[19] 3. Ensure reagents are added in the correct order. Check concentrations of all stock solutions. 4. Verify the correct filter sets and exposure times are being used on the gel scanner. |
| High Background/Smear in Gel | 1. Excess unreacted fluorophore. 2. Protein aggregation. 3. Non-specific binding of the probe. | 1. Perform a protein precipitation step (e.g., chloroform/methanol) after the click reaction to wash away excess reagents before adding loading buffer. 2. Ensure adequate sonication during lysis. Avoid overheating samples. 3. Include a "no-alkyne" metabolic label control to assess non-specific probe binding. |
| Protein Degradation | 1. Insufficient protease inhibitors. 2. Oxidative damage from CuAAC reaction. | 1. Use a fresh, broad-spectrum protease inhibitor cocktail in the lysis buffer. 2. Ensure the correct ligand-to-copper ratio (>=4:1) is used.[18] Consider adding aminoguanidine to the reaction to scavenge deleterious ascorbate byproducts.[19][21] |
References
- BenchChem. (2025).
- Presolski, S. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
- Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. ACS Chemical Biology, 9(10), 2273–2293.
- Kralj, S., et al. (2020). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 25(18), 4301.
- Wang, L., & Wang, Q. (2015). Chemical reporters for biological discovery. Frontiers in Chemistry, 3, 40.
- BOC Sciences. Click Chemistry Overview. BOC Sciences.
- JoVE. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Journal of Visualized Experiments.
- Lumiprobe. Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. Lumiprobe.
- Suazo, K. F., et al. (2018). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 10(3), e48.
- Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- BroadPharm. Click Chemistry Protocols. BroadPharm.
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998.
- Wikipedia. Bioorthogonal chemical reporter. Wikipedia.
- Hang, H. C., & Charron, G. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Accounts of Chemical Research, 44(9), 699–708.
- Xi'an Dianhua Biotechnology Co., Ltd. Click Chemistry Protocols.
- Presolski, S. J., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.
- BenchChem. (2025). Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). BenchChem.
- BOC Sciences. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
- DeGraw, A. J., et al. (2010). Evaluation of alkyne-modified isoprenoids as chemical reporters of protein prenylation. Chemical Biology & Drug Design, 76(6), 460-471.
- BOC Sciences.
- Kim, S., & Lee, D. (2018).
- Ahmadi, M., et al. (2018). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology.
- Armstrong, M. J., et al. (2018). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis.
- Lumiprobe.
- Lu, Y., et al. (2014). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Molecular Pharmaceutics, 11(7), 2413–2423.
- Ahmadi, M., et al. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in Molecular Biology, 2009, 35-43.
- Thiele, C., et al. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 10, 861337.
- Ahmadi, M., Suazo, K. F., & Distefano, M. D. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in Molecular Biology, 2009, 35-43.
- Creative Biolabs. Activated Alkyne based Diverse Level Conjugation Technology.
- Kralj, S., et al. (2020). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI.
- McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.
Sources
- 1. Chemical reporters for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemical reporter - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 12. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jenabioscience.com [jenabioscience.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 22. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of alkyne-modified isoprenoids as chemical reporters of protein prenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. confluore.com.cn [confluore.com.cn]
Application Note: Synthesis of Triazole Derivatives from tert-Butyl 2-(prop-2-yn-1-yloxy)acetate
Executive Summary
This application note details the synthetic protocols for converting tert-Butyl 2-(prop-2-yn-1-yloxy)acetate (CAS 339531-55-4) into 1,2,3-triazole derivatives. This specific alkyne building block is a critical "linker" scaffold in medicinal chemistry, particularly for PROTAC® (Proteolysis Targeting Chimera) development and fragment-based drug discovery.
The guide covers two complementary methodologies:
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Yielding the 1,4-disubstituted regioisomer.[1][2]
-
RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition): Yielding the 1,5-disubstituted regioisomer.[3][4]
Strategic Analysis & Mechanism
The Building Block
-
Function: Heterobifunctional linker.
Mechanistic Divergence
The choice of catalyst dictates the regiochemical outcome. This control is vital in structure-activity relationship (SAR) studies, as the dipole moment and vector of the triazole ring differ significantly between isomers.
Figure 1: Divergent synthesis pathways. The Cu(I) pathway yields the 1,4-isomer exclusively, while the Ru(II) pathway accesses the 1,5-isomer.
Safety Protocol: Handling Organic Azides
CRITICAL WARNING: Organic azides are potentially explosive.[11][12][13][14]
-
C/N Ratio Rule: Ensure the number of carbon atoms is
3 times the number of nitrogen atoms ( ).[13] -
Solvent Incompatibility: NEVER use halogenated solvents (DCM, CHCl3) with Sodium Azide (NaN3) to synthesize the azide precursor, as explosive di- and tri-azidomethane can form.[11][14]
-
Shielding: Perform all reactions behind a blast shield.
-
Waste: Quench unreacted azides and segregate waste into designated containers. Do not mix with acids (forms
, hydrazoic acid).[12][14]
Protocol A: Synthesis of 1,4-Disubstituted Triazoles (CuAAC)
This protocol uses the "Sharpless-Fokin" conditions, generating the active Cu(I) species in situ from Cu(II) using sodium ascorbate. This is the most robust method for this ether-ester scaffold.
Reagents & Materials
| Reagent | Equiv. | Role | Notes |
| Alkyne (Starting Material) | 1.0 | Substrate | MW: 170.21 |
| Organic Azide (R-N3) | 1.0 - 1.1 | Coupling Partner | Ensure safety compliance |
| CuSO4[10] · 5H2O | 0.05 (5 mol%) | Pre-catalyst | Dissolved in water |
| Sodium Ascorbate | 0.10 (10 mol%) | Reductant | Freshly prepared solution |
| t-BuOH / Water (1:1) | Solvent | Medium | Solubilizes both organic and inorganic components |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a stir bar, dissolve This compound (1.0 equiv) and the Organic Azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water (approx. 0.2 M concentration relative to alkyne).
-
Catalyst Addition:
-
Add CuSO4 · 5H2O (5 mol%) as a 1M aqueous solution.
-
Immediately add Sodium Ascorbate (10 mol%) as a freshly prepared 1M aqueous solution.
-
Observation: The reaction mixture should turn bright yellow/orange, indicating the formation of Cu(I). If it turns green/blue, oxygen has re-oxidized the copper; add more ascorbate.
-
-
Reaction: Stir vigorously at room temperature (20–25 °C) for 4–16 hours.
-
Monitoring: Monitor by TLC or LC-MS. The alkyne peak (starting material) should disappear.
-
-
Workup:
-
Dilute the mixture with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Copper Removal (Crucial): Wash the combined organic layers with a saturated solution of Ammonium Chloride (NH4Cl) or 0.1M EDTA to chelate and remove residual copper.
-
Wash with brine, dry over Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Most products are pure enough for use. If necessary, purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Protocol B: Synthesis of 1,5-Disubstituted Triazoles (RuAAC)
When the 1,5-isomer is required (e.g., to alter the vector of the linker), a Ruthenium(II) catalyst is employed. This reaction is sensitive to air and moisture.
Reagents & Materials
| Reagent | Equiv. | Role | Notes |
| Alkyne (Starting Material) | 1.0 | Substrate | Dry thoroughly |
| Organic Azide | 1.1 | Coupling Partner | Dry thoroughly |
| Cp*RuCl(PPh3)2 | 0.02 (2 mol%) | Catalyst | Store in glovebox or under Argon |
| Dioxane or Toluene | Solvent | Medium | Anhydrous, degassed |
Step-by-Step Procedure
-
Setup: Flame-dry a reaction vial and purge with Nitrogen or Argon.
-
Dissolution: Add This compound (1.0 equiv) and the Organic Azide (1.1 equiv) to the vial. Dissolve in anhydrous Dioxane (0.2 M).
-
Catalysis: Add Cp*RuCl(PPh3)2 (2 mol%).
-
Reaction:
-
Seal the vial and heat to 60–80 °C for 12 hours.
-
Note: Unlike CuAAC, RuAAC often requires thermal activation to displace the phosphine ligands.
-
-
Workup:
-
Cool to room temperature.[15]
-
Concentrate the solvent directly.
-
Purify via flash chromatography. (Ruthenium byproducts are often dark/colored and must be separated carefully).
-
Mechanistic Insight: The CuAAC Cycle
Understanding the catalytic cycle aids in troubleshooting. The reaction is not a simple concerted cycloaddition but a stepwise organometallic process.
Figure 2: The CuAAC Catalytic Cycle. Note that Step 2 (Deprotonation) is facilitated by the pi-coordination of Copper, lowering the pKa of the terminal alkyne.
Post-Synthetic Modification: Deprotection
The tert-butyl ester is an acid-labile protecting group. To utilize the triazole construct as a linker in drug discovery (e.g., for amide coupling), convert the ester to the free acid.
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Protocol:
-
Dissolve the purified triazole product in DCM (10 mL per gram).
-
Add TFA (1:1 ratio with DCM, v/v).
-
Stir at room temperature for 2 hours.
-
Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: The corresponding 2-(prop-2-yn-1-yloxy)acetic acid triazole derivative.
-
References
-
Rostovtsev, V. V., et al. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society.[3] Link
-
Worrell, B. T., et al. (2013).[3] Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. Link
-
University of Pittsburgh. (2013).[12] Guidelines for the Safe Handling of Azides. Safety Manual. Link
Sources
- 1. ilacadofsci.com [ilacadofsci.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 339531-55-4|this compound|BLD Pharm [bldpharm.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound - [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 10. prepchem.com [prepchem.com]
- 11. ucd.ie [ucd.ie]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: High-Efficiency Click Conjugation of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate
This Application Note provides a comprehensive technical guide for reacting tert-Butyl 2-(prop-2-yn-1-yloxy)acetate (CAS: 339531-55-4) with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Introduction & Strategic Utility
This compound is a bifunctional linker widely utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). Its structural utility lies in its orthogonality:
-
Propargyl Ether Handle: A terminal alkyne primed for highly selective CuAAC "click" reactions with azides.
-
tert-Butyl Ester: An acid-labile masking group for a carboxylic acid. This allows the molecule to serve as a spacer that can be deprotected (using TFA or HCl) after the click reaction to reveal a carboxylic acid for further amide coupling.
This guide focuses on the CuAAC reaction , ensuring the preservation of the acid-sensitive tert-butyl group while achieving quantitative conversion of the alkyne.
Mechanistic Insight: The Cu(I) Catalytic Cycle
To optimize this reaction, one must understand that the active species is not the copper salt added, but the Copper(I) acetylide complex formed in situ.
Graphviz Diagram: Catalytic Cycle
The following diagram illustrates the stepwise mechanism, highlighting where the tert-butyl ester remains spectator and stable.
Figure 1: The Stepwise CuAAC Catalytic Cycle. Note that the reaction proceeds under neutral/basic conditions, preserving the acid-labile tert-butyl ester.
Critical Experimental Considerations
Stability of the tert-Butyl Ester
The tert-butyl group is stable to bases (NaOH, LiOH) and nucleophiles but highly sensitive to acids .
-
Avoid: Trifluoroacetic acid (TFA), HCl, or acidic workups (pH < 4).
-
Buffer: If the azide partner is acidic, buffer the reaction to pH 7–8 using PBS or HEPES.
Catalyst Selection Matrix
Select the catalyst system based on your solvent and scale.
| Application | Solvent System | Catalyst System | Ligand | Notes |
| Standard Synthesis | t-BuOH / H₂O (1:[1]1) | CuSO₄ + NaAsc | None (or TBTA) | Robust, easy workup. |
| Bioconjugation | PBS / DMSO (<5%) | CuSO₄ + NaAsc | THPTA or BTTAA | Ligand required to protect protein & maintain Cu(I) solubility. |
| Lipophilic Azides | DCM, THF, or Toluene | CuI or [Cu(MeCN)₄]PF₆ | TBTA or DIPEA | Requires organic soluble Cu(I) source; exclude O₂ strictly. |
Detailed Protocols
Protocol A: Standard Preparative Scale (100 mg – 10 g)
Best for small molecule synthesis where both partners are soluble in organic/aqueous mixtures.
Reagents:
-
Alkyne: this compound (1.0 equiv)
-
Azide: R-N₃ (1.0 – 1.1 equiv)
-
Solvent: tert-Butanol : Water (1:1 v/v)
-
Reductant: Sodium Ascorbate (10 mol%)
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve the Alkyne and Azide in the tert-Butanol/Water mixture (concentration ~0.1 M to 0.2 M).
-
Note: If reactants are not soluble, add THF or DMSO dropwise until clear.
-
-
Catalyst Prep: Prepare a fresh 1 M aqueous solution of Sodium Ascorbate and a 0.5 M solution of CuSO₄.
-
Initiation: Add the CuSO₄ solution to the reaction mixture, followed immediately by the Sodium Ascorbate solution. The mixture may turn bright yellow/orange (characteristic of Cu(I)).
-
Reaction: Stir vigorously at Room Temperature (20–25°C) for 2–16 hours.
-
Monitor: Check via TLC or LCMS. The alkyne peak should disappear.
-
-
Workup:
-
Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine (1 x 20 mL) and 5% NH₄OH (optional, to remove copper traces).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Silica gel chromatography. The triazole product is usually more polar than the starting materials.
Protocol B: "Ligand-Accelerated" Conditions (Trace/Bio-Scale)
Required when reactants are valuable, concentration is low (< 5 mM), or kinetics are sluggish.
Reagents:
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA.
-
Ratio: Cu : Ligand should be 1 : 2 to 1 : 5.
Step-by-Step:
-
Premix Complex: In a separate vial, mix CuSO₄ and THPTA ligand in water. Let stand for 5 minutes.
-
Reaction Mix: Add Alkyne and Azide to the solvent (DMSO/Water or PBS).
-
Addition: Add the Cu-Ligand premix to the reaction.
-
Reduction: Add Sodium Ascorbate (10–20 equiv relative to Cu).
-
Incubation: React for 1 hour at RT. These reactions are typically much faster due to the ligand protecting the Cu(I) from oxidation.
Workflow Visualization
Figure 2: Operational Workflow for Standard Preparative CuAAC.
Troubleshooting & Safety
-
Incomplete Conversion: If the reaction stalls, add more Sodium Ascorbate (not Copper). Oxygen in the air oxidizes Cu(I) to inactive Cu(II). Adding reductant regenerates the catalyst.
-
Precipitation: If the triazole product precipitates, this is good. Simply filter the solid and wash with water.
-
Safety: Azides of low molecular weight (C/N ratio < 3) can be explosive. This compound is safe, but ensure your azide partner is stable. Always work behind a blast shield when using neat azides.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]
Sources
Incorporating tert-Butyl 2-(prop-2-yn-1-yloxy)acetate into peptide synthesis
Application Note: Strategic Incorporation of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate in Peptide Synthesis
Executive Summary
This guide details the protocol for utilizing This compound as a high-fidelity building block for introducing bioorthogonal alkyne handles into synthetic peptides. Unlike simple alkyl spacers (e.g., 4-pentynoic acid), this ether-linked spacer offers enhanced hydrophilicity, reducing aggregation during the subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" reaction.
Critical Technical Note: This reagent is supplied as a tert-butyl ester. It is inactive for direct amide coupling in its native form. This protocol includes the mandatory acidolytic activation step required to convert the precursor into 2-(prop-2-yn-1-yloxy)acetic acid prior to Solid Phase Peptide Synthesis (SPPS).
Chemical Logic & Design Strategy
The "Ether Advantage"
The structural inclusion of the ether oxygen atom (–CH₂–O–CH₂–) distinguishes this linker from standard aliphatic alkyne acids.
-
Solubility: The ether oxygen acts as a hydrogen bond acceptor, increasing the solvation of the N-terminus in aqueous buffers used for Click chemistry.
-
Flexibility: The rotational freedom of the C–O–C bond (barrier ~2.5 kcal/mol) is lower than C–C bonds, allowing the alkyne to adopt optimal geometries for the copper catalyst during conjugation.
The tert-Butyl Protection Strategy
The reagent is protected as a tert-butyl ester to prevent oligomerization during storage.
-
Stability: The ester is stable to atmospheric moisture.
-
Activation: The tert-butyl group is acid-labile. Removal requires treatment with Trifluoroacetic Acid (TFA) or HCl, yielding the free carboxylic acid necessary for amine coupling.
Workflow Visualization
Figure 1: Critical workflow converting the inactive ester precursor to the active coupling agent before peptide elaboration.
Detailed Protocols
Phase 1: Pre-Activation (Mandatory Hydrolysis)
Objective: Convert the tert-butyl ester to the free carboxylic acid. Do not skip this step.
Materials:
Procedure:
-
Dissolve 1.0 g (approx. 5.8 mmol) of this compound in 10 mL of DCM.
-
Add 10 mL of TFA slowly with stirring.
-
Stir at room temperature for 2 hours. Monitor by TLC (the ester spot will disappear; the acid spot will be more polar/streak).
-
Concentrate the solution under reduced pressure (rotovap) to remove DCM and excess TFA.
-
Co-evaporation: Add 10 mL of toluene and evaporate again (repeat 2x) to azeotropically remove residual TFA.
-
Result: A viscous oil or low-melting solid consisting of 2-(prop-2-yn-1-yloxy)acetic acid . This is now ready for SPPS.
Phase 2: Solid Phase Peptide Coupling (N-Terminal Capping)
Objective: Attach the alkyne linker to the N-terminus of a resin-bound peptide.
Reagent Stoichiometry (for 0.1 mmol resin scale):
| Component | Equivalents | Amount (Approx) |
| Linker Acid (from Phase 1) | 4.0 eq | ~46 mg |
| HATU (Activator) | 3.9 eq | ~148 mg |
| DIEA (Base) | 8.0 eq | ~140 µL |
| DMF (Solvent) | N/A | 3-5 mL |
Protocol:
-
Fmoc Removal: Ensure the N-terminal Fmoc group of the peptide is removed (20% Piperidine/DMF, 2 x 10 min). Wash resin 5x with DMF.[3]
-
Activation: In a small vial, dissolve the Linker Acid and HATU in DMF. Add DIEA. Shake for 30 seconds to pre-activate.
-
Coupling: Add the activated solution to the resin.
-
Incubation: Shake/agitate at Room Temperature for 45–60 minutes.
-
Wash: Drain and wash resin with DMF (3x) and DCM (3x).
-
QC Check: Perform a Kaiser Test (Ninhydrin).
-
Colorless/Yellow beads: Successful coupling (99%+).
-
Blue beads: Incomplete coupling. Re-couple using DIC/Oxyma Pure.
-
Phase 3: CuAAC "Click" Conjugation (On-Resin)
Objective: Conjugate an azide-labeled payload (e.g., Azide-Fluor 488) to the alkyne-peptide. Note: On-resin click is preferred to avoid solubility issues with hydrophobic payloads.
Mechanism Visualization:
Figure 2: The catalytic cycle of the CuAAC reaction utilizing THPTA to prevent copper oxidation and peptide degradation.
Protocol:
-
Swelling: Swell the alkyne-peptide resin in DMF/Water (4:1) for 20 mins.
-
Catalyst Cocktail Prep (Premix immediately before use):
-
Reaction Mix:
-
To the resin, add the Azide-Payload (2.0 eq dissolved in DMF).
-
Add 50 µL Solution A + 100 µL Solution B (Mix these first).
-
Add 100 µL Solution C (Add last to initiate).
-
Flush headspace with Nitrogen/Argon.
-
-
Incubation: Agitate overnight (12–16h) at Room Temperature, protected from light.
-
Wash: Wash extensively with DMF (5x), 0.1M EDTA (aq) (3x - removes Copper), and DCM (3x).
-
Cleavage: Proceed with standard TFA cleavage (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Quality Control & Validation
Mass Spectrometry (ESI-MS): Upon successful coupling of the linker (Phase 2), the mass of the peptide will increase by the mass of the acyl fragment.
-
Formula Added: C₅H₅O₂ (The acid C₅H₆O₃ minus OH).
-
Mass Shift: +97.09 Da .
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| No Mass Shift (+0) | Ester was coupled directly without hydrolysis. | Perform Phase 1 (TFA hydrolysis) to generate the free acid. |
| Peptide Degradation | Copper-induced oxidation during Click. | Ensure THPTA ligand is used; maintain anaerobic conditions (N₂ flush). |
| Incomplete Click | Steric hindrance or oxidized catalyst. | Add fresh Ascorbate after 4 hours; increase temperature to 35°C. |
References
-
Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link
-
Meldal, M., et al. (2002). "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." Journal of Organic Chemistry. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link
-
Bachem. (2021). "Click Chemistry: A valuable tool for peptide and protein modification."[7][8][9][10] Bachem Application Notes. Link
Sources
- 1. veranova.com [veranova.com]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. broadpharm.com [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. jpt.com [jpt.com]
- 9. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
Standard Operating Procedure: Handling, Synthesis, and Application of Propargyl Ether Esters
Document Control:
-
Version: 2.0 (High-Potency/Reactive Intermediate Protocol)
-
Scope: Research Laboratory & Drug Discovery Units
Part 1: Introduction & Strategic Context
Propargyl ether esters represent a critical class of heterobifunctional linkers in modern drug discovery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras), Antibody-Drug Conjugates (ADCs), and activity-based protein profiling probes.
Structurally, these molecules contain two distinct reactive centers:
-
The Propargyl Ether: A terminal alkyne handle (
) primed for bio-orthogonal "Click" chemistry (CuAAC). -
The Ester: A hydrolyzable linkage often used as a masking group, a pro-drug moiety, or an electrophilic trap.
Why this SOP is non-negotiable: The dual functionality that makes these compounds valuable also amplifies their risk profile. The ether linkage introduces potential peroxide formation, while the terminal alkyne presents a severe explosion hazard if allowed to contact specific transition metals. This guide synthesizes field-proven safety protocols with high-efficiency synthetic workflows.
Part 2: Critical Safety & Hazard Assessment (The "Kill" Steps)
WARNING: Failure to adhere to the Metal Exclusion Rule below can result in the formation of shock-sensitive explosives.
The Metal Acetylide Hazard
Terminal alkynes (propargyl groups) react with Coinage Metals (Cu, Ag, Au) and Mercury (Hg) to form metal acetylides. Unlike the organic starting material, metal acetylides are highly shock-sensitive explosives .
-
Operational Directive:
-
NEVER use metal spatulas (especially copper, brass, or silver-coated) to weigh propargyl compounds. Use porcelain, glass, or Teflon-coated tools.
-
NEVER discard propargyl waste into containers containing transition metal salts (e.g., old Cu(I) catalyst waste) unless explicitly quenched.
-
Toxicity & Alkylation
Propargyl compounds are potent alkylating agents. They can irreversibly bind to DNA and proteins.
-
Handling: Double-glove (Nitrile > 0.11mm) is mandatory. All operations must occur in a fume hood.
Peroxide Formation (Ether Risk)
The propargyl ether moiety is susceptible to autoxidation, forming explosive peroxides upon prolonged storage, especially if the ester group is cleaved.
-
Control: Test for peroxides using KI starch paper before distilling or concentrating old stocks.
Part 3: Storage & Stability Protocol
| Parameter | Specification | Causality/Reasoning |
| Temperature | -20°C (Freezer) | Retards ester hydrolysis and polymerization of the alkyne. |
| Atmosphere | Argon or Nitrogen | Prevents moisture (hydrolysis) and oxygen (peroxide formation). |
| Container | Amber Glass | UV light can initiate radical polymerization of alkynes. |
| Stabilizer | MgO (Optional) | Some commercial stocks use Magnesium Oxide to scavenge acid, preventing autocatalytic degradation. |
| Prohibited | Metal Containers | CRITICAL: Avoid aluminum or steel cans with potential rust/heavy metal contamination. |
Part 4: Experimental Protocols
Protocol A: Synthesis of a Propargyl Ether Ester Linker
Target: Synthesis of 2-(prop-2-yn-1-yloxy)ethyl acetate (Representative Scaffold). Context: This protocol couples a propargyl ether alcohol with an acyl donor.
Reagents:
-
2-(Prop-2-yn-1-yloxy)ethanol (1.0 equiv)
-
Acetic Anhydride (1.2 equiv)
-
Pyridine (1.5 equiv) or DMAP (cat.) + Et3N
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add a magnetic stir bar (Teflon-coated).
-
Solvation: Dissolve 2-(prop-2-yn-1-yloxy)ethanol in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add Pyridine dropwise at 0°C (Ice bath). Note: Cooling prevents exotherm-induced polymerization.
-
Acylation: Add Acetic Anhydride dropwise over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Stain: KMnO4—alkyne shows bright yellow; PMA—general organic).
-
Quench: Dilute with Et2O (precipitates pyridinium salts). Wash with 1M HCl (removes pyridine), then sat. NaHCO3 (neutralizes acid), then Brine.
-
Drying: Dry over Na2SO4. Do not use Copper Sulfate.
-
Concentration: Rotary evaporate at < 40°C. Caution: Low molecular weight propargyl esters are volatile and lachrymators.
Protocol B: Functional Validation (CuAAC "Click" Reaction)
Context: Verifying the integrity of the alkyne handle.
Reagents:
-
Propargyl Ether Ester (1.0 equiv)
-
Benzyl Azide (1.0 equiv)
-
Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH/H2O (1:1)[1]
Method:
-
Dissolve alkyne and azide in the solvent mixture.
-
Add CuSO4 solution, followed immediately by freshly prepared Sodium Ascorbate.
-
Stir vigorously at RT for 2 hours.
-
Endpoint: The solution often turns from blue to bright yellow/orange (Cu(I) formation).
-
Workup: Extract with EtOAc. If the ester hydrolyzes during Click (unlikely at neutral pH but possible), buffer with PBS.
Part 5: Visualization & Workflows
Diagram 1: Safe Handling & Decision Logic
This workflow dictates the operational logic for handling propargyl ether esters, emphasizing the "Metal Exclusion" rule.
Caption: Operational workflow for preventing metal acetylide formation during the handling of propargyl compounds.
Diagram 2: Synthesis & Purification Pathway
A visual guide to the synthesis protocol described in Part 4.
Caption: Step-by-step synthetic pathway for the esterification of propargyl ether alcohols.
Part 6: Waste Disposal & Decontamination[3]
The "Zero-Drain" Policy: Under no circumstances should propargyl ether esters be disposed of down the sink. The risk of accumulation in lead/copper plumbing traps creating explosive deposits is real and documented.
Disposal Protocol:
-
Quenching (Small Scale): For trace residues, treat with dilute HCl to hydrolyze the ester (if desired), though the alkyne remains. The safest chemical quench for the alkyne is not standard; therefore, Incineration is the only approved disposal method.
-
Container Labeling: Label clearly as "Flammable Organic - Propargyl Functionality - NO METALS."
-
Spill Cleanup: Absorb with Vermiculite.[3][4] Do not use clay-based absorbents if they contain high metal oxide content. Use plastic scoops only.
Part 7: References
-
Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.
-
Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier. (Referencing specific entries on "Acetylenic Compounds" and "Silver Acetylide").
-
Sigma-Aldrich (Merck). (2024). "Safety Data Sheet: Propargyl Alcohol & Esters." (Data regarding toxicity and flash points).
-
BenchChem. (2025).[5][6][7] "Proper Disposal of Propargyl-PEG12-OH: A Guide for Laboratory Professionals."
-
National Institutes of Health (NIH). (2016). "Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems." PMC.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Click Chemistry with tert-Butyl 2-(prop-2-yn-1-yloxy)acetate
Ticket ID: CuAAC-TBU-OPT Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary
You are likely experiencing variable yields with tert-Butyl 2-(prop-2-yn-1-yloxy)acetate (CAS: 339531-55-4) due to a conflict between its physical properties and standard aqueous "click" protocols.
This molecule presents three distinct challenges:
-
Lipophilicity: The tert-butyl group renders the molecule insoluble in pure aqueous media, leading to reactant aggregation and stalled kinetics.
-
Ester Lability: The tert-butyl ester is acid-sensitive. Standard acidic workups (e.g., 1M HCl washes to remove copper) will hydrolyze your product.
-
Glaser Coupling: The terminal alkyne is prone to oxidative homocoupling (Glaser reaction) if oxygen is not rigorously excluded, consuming your starting material.
This guide provides a self-validating protocol to address these issues.
Part 1: The "Hardware" – Reagent & Solvent Configuration
The choice of ligand and solvent is the single most critical factor for this specific substrate.
Ligand Selection
Do not use "ligand-free" conditions. The ether oxygen in the linker can weakly coordinate with Copper, potentially trapping it in an inactive cycle. You must use a high-affinity ligand to outcompete this internal chelation and protect Cu(I) from oxidation.
| Ligand | Solubility Profile | Recommendation | Why? |
| THPTA | Water Soluble | High | Faster kinetics; protects Cu(I) from oxidation better than TBTA in aqueous mixtures.[1] |
| TBTA | Organic Soluble | Moderate | Standard choice, but poor water solubility can cause precipitation in the reaction mixture, trapping the catalyst. |
| None | N/A | Critical Failure | Leads to rapid Cu(I) oxidation, byproduct formation (Glaser), and stalled reactions. |
Solvent Systems
Your molecule is hydrophobic. A 100% aqueous buffer will force the alkyne into micelles, preventing interaction with the azide.
-
Recommended: 50% DMSO / 50% Water (or Buffer).
-
Reasoning: DMSO solubilizes the tert-butyl group while water is necessary for the acceleration effect of the CuAAC reaction.
-
-
Alternative: 50% t-Butanol / 50% Water.
-
Note: If using t-BuOH, ensure the temperature remains above 25°C to prevent freezing.
-
Part 2: Validated Experimental Protocol
Objective: Synthesis of triazole conjugate with >90% conversion.
Reagents
-
Alkyne: this compound (1.0 equiv)[2]
-
Azide: Your target azide (1.0–1.2 equiv)
-
Catalyst Premix: CuSO₄ (5 mol%) + THPTA (25 mol%)
-
Reductant: Sodium Ascorbate (10–20 mol%)
-
Solvent: DMSO/Water (1:1 v/v)
Step-by-Step Workflow
-
The Catalyst Premix (Crucial Step):
-
Action: Dissolve CuSO₄ and THPTA in water separately.[3] Mix them in a small vial before adding to the reaction. The solution should turn a deep blue.
-
Why: Pre-complexing ensures the copper is protected by the ligand before it encounters the alkyne, preventing the formation of insoluble copper-acetylide aggregates.
-
-
Substrate Solubilization:
-
Action: Dissolve the Alkyne and Azide in the DMSO portion of your solvent. Once fully dissolved, add the water/buffer portion.
-
Check: The solution must remain clear. If cloudy, add more DMSO.
-
-
Degassing (Anti-Glaser Measure):
-
Action: Bubble inert gas (Nitrogen or Argon) through the solution for 5–10 minutes.
-
Why: Oxygen drives the Glaser homocoupling side reaction (
), which consumes your alkyne and turns the solution green/yellow.
-
-
Initiation:
-
Action: Add the Catalyst Premix . Finally, add the Sodium Ascorbate (freshly prepared in water).
-
Observation: The solution should be colorless to light yellow. If it turns dark brown immediately, your ascorbate is degraded.
-
-
Incubation:
-
Action: Stir at Room Temperature for 1–4 hours.
-
Control: Monitor by TLC or LC-MS.
-
-
Workup (Protection of Ester):
-
Action: Dilute with EtOAc. Wash with 50mM EDTA (pH 7) or saturated NH₄Cl. DO NOT wash with HCl.
-
Why: EDTA chelates copper effectively at neutral pH. Acidic washes will cleave the tert-butyl ester to the carboxylic acid.
-
Part 3: Troubleshooting Logic (The Debug Process)
Use this flow to diagnose low yields.
Caption: Diagnostic logic tree for isolating CuAAC failure modes specific to ester-functionalized alkynes.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Copper(I) Iodide (CuI) instead of CuSO₄/Ascorbate? A: It is not recommended for this specific substrate. CuI is less stable in aqueous/organic mixtures and prone to oxidation. The CuSO₄/Ascorbate system generates "nascent" Cu(I) in situ, which is far more active. If you must use CuI, you need an organic base (DIPEA) and strictly anhydrous acetonitrile, but this risks side reactions with the ester.
Q: My reaction turns green and stops. Why? A: Green indicates the formation of Cu(II) species. This means oxygen has entered the system and oxidized your catalyst. The reaction has stalled because Cu(II) does not catalyze click chemistry. Fix: Add another 0.5 equiv of Sodium Ascorbate immediately. If it turns yellow again, the reaction will resume.
Q: I see a new spot on TLC that runs very close to my alkyne, but it's not the product. A: This is likely the Glaser coupling product (the dimer of your starting material). This happens when Cu(I) is present with Oxygen.
-
Mitigation: Add the alkyne last or add it slowly to the reaction mixture to keep its instantaneous concentration lower.
Q: How do I remove Copper without using acid? A: Use CupriSorb™ resin or wash the organic layer with 0.1M EDTA (pH 7.5). The EDTA-Copper complex is water-soluble and blue; wash until the aqueous layer is colorless. Avoid HCl or TFA, as they will cleave the tert-butyl group.
References
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences. (Context on toxicity/ligand necessity). Link
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. (Mechanism of Glaser Coupling side-reactions). Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience. (Stability data for tert-butyl esters). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. tert-Butyl Esters [organic-chemistry.org]
Troubleshooting low conversion rates in propargyl ether alkylations
Technical Support Guide | ID: PE-ALK-001
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the "simple" Williamson ether synthesis often becomes a bottleneck in total synthesis and medicinal chemistry campaigns. Propargylations are deceptively complex due to the unique reactivity of the alkyne moiety and the instability of propargyl halides.
This guide is not a textbook; it is a diagnostic tool designed to move your reaction from "stalled" to "isolated."
Module 1: Diagnostic Triage
Before adding more reagent or heat, determine the root cause of the failure. Use this logic flow to diagnose the specific failure mode.
Figure 1: Diagnostic Logic Tree for evaluating stalled alkylation reactions.
Module 2: The "Engine" – Reagent & Condition Optimization
The Electrophile: Propargyl Bromide Quality
The Issue: Propargyl bromide is autocatalytic in its decomposition. Old bottles often contain HBr and polymers that quench your base and coat the nucleophile. The Fix:
-
Visual Check: If the liquid is amber or brown, it is degraded.
-
Stabilization: Commercial sources often contain toluene or MgO as stabilizers.
-
Purification Protocol: Filter the reagent through a short pad of basic alumina (to remove acid/HBr) or silica immediately before use. Do not distill unless strictly necessary due to explosion hazards [1].
Base Selection: Kinetic vs. Thermodynamic Control
The choice of base dictates the deprotonation mechanism and the state of the nucleophile (ion pair vs. naked anion).
| Base System | Mechanism Note | Best For | |
| NaH / DMF | ~35 ( | Irreversible deprotonation. Forms "naked" alkoxide if solvent is polar.[1] | Sterically hindered alcohols; difficult substrates. |
| ~10 ( | Equilibrium deprotonation. Relies on Le Chatelier's principle. | Phenols; highly acidic substrates. | |
| KOH / DMSO | ~15.7 ( | Generates water (requires equilibrium shift). | Robust substrates; cost-sensitive scale-up. |
| Phase Transfer (DCM/NaOH) | N/A | Interfacial mechanism. | Substrates sensitive to anhydrous conditions. |
Solvent Effects: The "Naked" Anion
The Science: In Williamson synthesis, the reaction rate is often limited by the dissociation of the Metal-Alkoxide ion pair (
-
THF: Tight ion pairs. Slower reaction.
-
DMF/DMSO: High dielectric constants dissociate the pair, leaving a "naked," highly reactive oxide anion.
-
Recommendation: If using THF and conversion is low, add DMF (10-20% v/v) as a co-solvent or switch entirely to DMF.
Module 3: Catalysis & Acceleration
When the reaction is clean but kinetically incompetent (too slow), use these additives.
The Finkelstein Accelerator (TBAI)
Mechanism: Adding catalytic Tetrabutylammonium Iodide (TBAI) performs an in situ Finkelstein reaction. The iodide displaces the bromide on the propargyl group (forming Propargyl-I), which is a superior electrophile (approx. 100x faster reaction rate) [2].
Protocol:
-
Add 5-10 mol% TBAI to the reaction mixture.
-
Observe color change (often transient yellowing) indicating iodide exchange.
Phase Transfer Catalysis (PTC)
For solid-liquid biphasic systems (e.g.,
Module 4: Side Reaction Mitigation
If SM is consumed but yield is low, you are likely fighting one of these pathways.
Figure 2: Common degradation pathways for propargyl ethers.
Allenyl Ether Formation
Symptoms: New spot close to product Rf; alkene protons in NMR.
Cause: Basic conditions promote isomerization of the alkyne to the allene (
-
Reduce reaction temperature (Room Temp is usually sufficient).
-
Switch to a weaker base (
instead of ).
Meyer-Schuster Rearrangement
Symptoms: Formation of
-
Add 1% Triethylamine to your chromatography eluent to neutralize silica acidity.
-
Avoid acidic quenches; use saturated
or water.
FAQ: Specific Troubleshooting Scenarios
Q: My reaction turns black and viscous immediately upon adding propargyl bromide. A: This is likely rapid polymerization of the propargyl halide initiated by heat or high concentration.
-
Fix: Dilute the propargyl bromide in the reaction solvent before addition. Add dropwise at 0°C, then warm to RT.
Q: I am using NaH in THF, but the alcohol isn't deprotonating (no bubbles). A: The NaH surface may be oxidized (passivated).
-
Fix: "Wash" the NaH with dry hexane/pentane before adding solvent to remove mineral oil and surface oxides. Alternatively, add a pinch of Iodine (
) to activate the hydride.
Q: Can I use propargyl chloride instead of bromide? A: Yes, but it is significantly slower. You must use TBAI (iodide catalysis) to achieve reasonable rates with the chloride.
References
-
PrepChem. (n.d.). Preparation of propargyl bromide. Retrieved from [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Organic Reactions. (2021). The Meyer–Schuster Rearrangement.[2][3][5] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 5. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing hydrolysis of tert-butyl ester during copper catalysis
Topic: Preventing Hydrolysis of tert-Butyl Esters During Copper Catalysis Ticket ID: #Cu-tBu-Stab-001 Status: Resolved / Guide Published
Executive Summary: The tert-Butyl Paradox
The tert-butyl (
The Core Conflict: Copper salts, particularly Cu(II) species like
This guide provides the mechanistic understanding and operational protocols to retain
Diagnostic Workflow (Interactive Logic)
Before modifying your reaction, identify the specific hydrolytic vector using the decision tree below.
Figure 1: Diagnostic logic to isolate the mechanism of ester cleavage (Lewis Acid vs. Brønsted Acid).
The Knowledge Base (FAQs & Troubleshooting)
Issue 1: Lewis Acid Catalyzed Cleavage (The Problem)
Q: My reaction is anhydrous, but my
-
Mechanism:
is such a strong Lewis acid that it is actually published as a catalyst for deprotection of -Bu groups. It coordinates to the ester carbonyl, polarizing the C-O bond. This facilitates the unimolecular ionization ( ) to form the stable tert-butyl carbocation and the carboxylic acid. -
The Fix:
-
Switch Counterions: If possible, use
. The acetate is more coordinating and reduces the Lewis acidity of the metal center. -
Sacrificial Base: Add 1.0–2.0 equivalents of 2,6-Lutidine .
-
Why? It is sterically hindered.[1] It will neutralize any adventitious protons (Brønsted acid) generated during the cycle but is too bulky to coordinate strongly to the Copper, leaving the catalytic site open for your substrate.
-
-
Issue 2: The "Click" Chemistry pH Drop
Q: I am doing a standard CuAAC (Click) reaction with CuSO4 and Ascorbate. Why is my ester hydrolyzing?
A: The reduction of
-
The Trap: In unbuffered water/alcohol mixtures, the pH can rapidly drop below 4.0. While
-Bu is stable at pH 7, it is acid-labile. -
The Fix:
-
Buffer: Run the reaction in PBS (Phosphate Buffered Saline) or 100 mM TRIS buffer (pH 7.4–8.0).
-
Ligand Stabilization: Use THPTA or TBTA . These ligands wrap around the Cu(I), protecting it from disproportionation and oxidation back to the Lewis-acidic Cu(II) state.
-
Issue 3: In-Situ Oxidation
Q: I started with Cu(I), but the reaction turned green/blue and I lost my ester.
A: The color change indicates oxidation of
-
Causality: Oxygen leaked into the system. The generated
species is now acting as a Lewis acid (see Issue 1) to cleave your ester. -
The Fix: Strict deoxygenation (freeze-pump-thaw) and keeping the reaction under Argon.
Standard Operating Protocols (SOPs)
Protocol A: Safe CuAAC for Acid-Sensitive Substrates
Use this for Click chemistry involving t-Bu esters, acetals, or silyl ethers.
Reagents:
-
Catalyst:
(pre-dissolved in water). -
Ligand: THPTA (Water-soluble) or TBTA (Organic-soluble).
-
Reductant: Sodium Ascorbate (Freshly prepared 0.5 M solution).
-
Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.5).
Procedure:
-
Dissolution: Dissolve Alkyne (1.0 eq) and Azide (1.0 eq) in the organic co-solvent (e.g.,
-BuOH or DMSO). -
Buffering: Add the Phosphate Buffer. Ratio of Organic:Buffer should be 1:1 or 1:2.
-
Complexation (Critical Step): In a separate vial, premix
(5 mol%) and THPTA ligand (10 mol%). Wait 5 minutes. This ensures Cu is ligated before it touches the substrate. -
Initiation: Add the Cu-Ligand complex to the reaction.
-
Reduction: Add Sodium Ascorbate (20 mol%) dropwise.
-
Monitoring: Monitor pH via paper strip. If pH < 6, add dilute
.
Protocol B: Lewis Acid Suppression in Anhydrous Coupling
Use this for C-N coupling or oxidations using Cu(OTf)2 or CuBr2.
Reagents:
-
Scavenger: 2,6-Lutidine (Distilled over
). -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).
Procedure:
-
Preparation: Flame-dry all glassware under vacuum; backfill with Argon.
-
Scavenger Addition: Dissolve substrate in solvent. Add 2,6-Lutidine (1.5 eq) . Stir for 5 minutes.
-
Note: This neutralizes trace acid on the glassware or substrate.
-
-
Catalyst Addition: Add the Copper source.[2]
-
Reaction: Run at the lowest temperature feasible.
-Bu cleavage rates drop significantly below 40°C.
Data Reference: Solvent & Additive Compatibility
| Variable | Recommendation | Mechanism of Protection |
| Solvent | DCM, Toluene | Non-coordinating; prevents hydrolysis by excluding water. |
| Solvent | Avoid MeOH/EtOH | Protic solvents accelerate |
| Base | 2,6-Lutidine | Steric bulk prevents Cu-poisoning; effectively traps |
| Base | Avoid Pyridine | Binds Cu too strongly; kills catalytic activity. |
| Ligand | THPTA / TBTA | Stabilizes Cu(I); prevents oxidation to Lewis acidic Cu(II). |
| Counterion | Acetate ( | Low Lewis acidity compared to Triflate ( |
References
-
Evans, V., Mahon, M. F., & Webster, R. L. (2014).[3] A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group.[3][4] Tetrahedron, 70(40), 7306-7310.
- Relevance: Establishes as a catalyst specifically for removing -Bu groups.
-
BenchChem Technical Support. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.
- Relevance: details the mechanism and acid sensitivity of -Bu esters.
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Relevance: Discusses the necessity of buffering and ligand stabilization (THPTA) to prevent side reactions in CuAAC.
-
Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014).[5] Copper-Catalyzed N-tert-Butylation of Aromatic Amines. Synlett, 25, 1550-1554.[5]
- Relevance: Demonstrates the interaction of Copper salts with tert-butyl cations and the specific use of nitromethane/Cu(OTf)2 systems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]
Technical Guide: Purification & Optimization of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate
This is a technical support guide designed for researchers and process chemists optimizing the synthesis and purification of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate (CAS: 339531-55-4).
Content ID: TG-ORG-3395 Applicable For: Medicinal Chemistry, PROTAC Linker Synthesis, Click Chemistry Applications Version: 2.1 (Current as of 2025)
Executive Summary & Molecule Profile
This compound is a critical bifunctional linker featuring an acid-labile tert-butyl ester and a "clickable" terminal alkyne. High-purity isolation is often complicated by the proximity of boiling points between the product and reagents (specifically propargyl alcohol) and the potential for acid-catalyzed hydrolysis of the tert-butyl group on silica gel.
| Property | Specification |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Physical State | Colorless to pale yellow oil |
| Boiling Point | ~85–90 °C at 0.5 mmHg (Estimated) |
| Key Sensitivities | Acid-sensitive (ester cleavage), Alkyne polymerization (thermal) |
Reaction Optimization (Pre-Purification)
The success of purification is determined in the reaction flask. Minimizing specific byproducts here reduces downstream burden.
The "Clean-Stream" Protocol
Reaction Type: Williamson Ether Synthesis Reagents: Propargyl alcohol (Nucleophile) + tert-Butyl bromoacetate (Electrophile) + NaH (Base).
Strategic Stoichiometry: Do NOT use a 1:1 equivalent ratio. This leads to a statistical mixture difficult to separate.
-
Recommendation: Use Propargyl alcohol in excess (1.2 – 1.5 equiv) .
-
Why? Propargyl alcohol is highly water-soluble and volatile. It is much easier to remove via aqueous washing and vacuum evaporation than unreacted tert-butyl bromoacetate, which is a lachrymator and lipophilic enough to co-elute with the product.
-
Temperature Control:
-
Step 1 (Deprotonation): 0 °C in THF or DMF.
-
Step 2 (Alkylation): 0 °C to Room Temperature (RT).
-
Critical Warning: Do not heat above 60 °C. Thermal energy can trigger the elimination of isobutylene from the tert-butyl ester (E1 mechanism) or polymerization of the alkyne.
Workflow Visualization
The following logic flow outlines the critical decision points for isolating the target ether.
Figure 1: Decision matrix for the workup and purification of this compound.
Troubleshooting & FAQs
Q1: I see a persistent impurity just below my product spot on TLC. What is it?
Diagnosis: This is likely the hydrolysis byproduct (2-(prop-2-yn-1-yloxy)acetic acid) or unreacted propargyl alcohol .
-
The Fix (Chromatography): The tert-butyl ester is acid-sensitive. Standard silica gel is slightly acidic (pH 6.5–7.0). If your product trails or decomposes on the column:
-
Pre-treat Silica: Flush the column with 1% Triethylamine (Et₃N) in Hexanes before loading.
-
Eluent Modifier: Add 0.5% Et₃N to your mobile phase to buffer the acidity.
-
-
The Fix (Workup): Ensure your aqueous workup includes a wash with saturated NaHCO₃ to pull any free acid into the aqueous phase.
Q2: My product yield is low, and NMR shows isobutylene peaks.
Diagnosis: You are likely losing the tert-butyl group due to thermal or acidic stress.
-
Correction:
-
Rotovap: Do not set the water bath above 35 °C. The product is volatile enough to be lost if vacuum is too strong, and labile enough to degrade if heated.
-
Acid Exposure: Avoid using HCl for quenching. Use Saturated NH₄Cl (mildly acidic) or water.[1]
-
Q3: The product is not UV active. How do I visualize it?
Diagnosis: The molecule lacks a conjugated pi-system (chromophore), making it invisible under standard UV₂₅₄.
-
Solution: Use KMnO₄ (Potassium Permanganate) or PMA (Phosphomolybdic Acid) stain.
Q4: Can I distill this product?
Yes. This is the preferred method for scales >5 grams.
-
Protocol: Use a short-path distillation head under high vacuum (<1 mmHg).
-
Expected bp: ~85–90 °C at 0.5 mmHg.
-
Safety: Ensure the system is free of peroxides (from ether solvents) before heating.
Standardized Protocols
Protocol A: Optimized Aqueous Workup
Use this to remove DMF and excess Propargyl Alcohol.
-
Quench: Pour the reaction mixture slowly into an ice-cold mixture of Saturated NH₄Cl (50 mL) and Ethyl Acetate (50 mL).
-
Phase Separation: Separate the organic layer.
-
The "DMF Wash": Wash the organic layer 3 times with water.
-
Note: DMF partitions into water. Multiple water washes are more effective than one large wash.
-
-
Brine Wash: Wash once with saturated NaCl (Brine) to remove residual water.
-
Dry: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes. Filter and concentrate at <30 °C.
Protocol B: Flash Chromatography Parameters
Recommended for final polishing.
| Parameter | Setting |
| Stationary Phase | Silica Gel (230–400 mesh) |
| Column Pre-treatment | (Optional) 1% Et₃N in Hexanes if acid sensitive |
| Mobile Phase A | Hexanes (or Petroleum Ether) |
| Mobile Phase B | Ethyl Acetate (EtOAc) |
| Gradient | 0% → 10% B over 5 CV (Column Volumes)10% → 20% B over 10 CV |
| Elution Point | Product typically elutes at ~10–15% EtOAc (Rf ≈ 0.3–0.4 in 9:1 Hex/EtOAc) |
| Detection | KMnO₄ Stain |
References
-
Williamson Ether Synthesis Mechanism & Scope. Organic Chemistry Portal. [Link][5][7]
-
Synthesis of tert-Butyl Esters (General Procedures). Organic Syntheses, Coll. Vol. 3, p.141 (1955). [Link]
-
Stability of Silyl and Alkyl Ethers on Silica Gel. Journal of Organic Chemistry (via Thieme Connect). [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. rsc.org [rsc.org]
- 7. organic-synthesis.com [organic-synthesis.com]
Solving solubility issues of alkyne linkers in aqueous buffers
Welcome to the Bioconjugation Technical Support Center.
Ticket Subject: Solving Solubility Issues of Alkyne Linkers in Aqueous Buffers Assigned Specialist: Senior Application Scientist, Bioconjugation Division Status: Open
Executive Summary
You are likely here because your reaction mixture turned cloudy immediately after adding your alkyne linker, or your conjugation yields are inexplicably low despite using "standard" conditions.
Alkyne linkers—particularly cyclooctynes like DBCO (Dibenzocyclooctyne) used in copper-free Click chemistry—are inherently hydrophobic. When these hydrophobic molecules encounter the high-dielectric environment of aqueous buffers (PBS, HEPES), they are thermodynamically driven to aggregate, causing precipitation ("crash-out") or forming micelle-like structures that bury the reactive handle.
This guide provides the protocols to overcome this thermodynamic barrier.
Module 1: Diagnostic Flowchart
Before altering your protocol, use this decision tree to confirm if solubility is the root cause of your failure.
Figure 1: Diagnostic logic for identifying solubility vs. chemical reactivity failures.
Module 2: The "Order of Addition" Protocol
The Error: Most users pipette the hydrophobic linker stock directly into the bulk aqueous protein solution. The Consequence: This creates a transient zone of extremely high hydrophobicity. The linker molecules aggregate instantly before they can disperse, forming a "micellar lock" that resists re-solubilization.
Correct Protocol: The "Vortex-Drop" Method
Objective: Maintain the linker in a dissolved state until it is fully dispersed.
-
Prepare the Linker Stock: Dissolve your alkyne linker (e.g., DBCO-NHS) in high-grade anhydrous DMSO or DMF to a concentration of 10–50 mM . Do not dissolve directly in water.[1]
-
Prepare the Biomolecule: Ensure your protein/antibody is in a compatible buffer (e.g., PBS pH 7.[2][3]4) at a concentration of 1–5 mg/mL.
-
The Mixing Step (Critical):
-
Set your pipette to the required volume of linker.
-
Begin vortexing the protein solution gently (or stirring rapidly with a micro-stir bar).
-
While the fluid is moving , inject the linker stock directly into the center of the vortex.
-
Why? The mechanical shear force disperses the organic droplet immediately, preventing the local concentration spike that triggers precipitation.
-
Module 3: Co-solvent Optimization (The "Golden Ratio")
You cannot perform these reactions in 100% water. You must balance linker solubility against protein stability.
Technical Insight: The dielectric constant of water (
Recommended Co-solvent Limits (DMSO/DMF):
| Biomolecule Type | Safe Limit (v/v) | Risk at High % | Remediation |
| Monoclonal Antibodies (IgG) | 5% – 10% | Denaturation / Precipitation | If >10% is needed, add slowly; validate binding activity post-conjugation. |
| Peptides / Small Proteins | 20% – 50% | Unfolding (often reversible) | Can typically tolerate higher %; refold via dialysis if necessary. |
| Oligonucleotides (DNA/RNA) | Up to 50% | Minimal | Very robust; solubility is rarely the limiting factor here. |
| Nanoparticles | Varies | Aggregation / Coating stripping | Test small aliquots first; PEGylated surfaces tolerate more organic solvent. |
Module 4: Structural Solutions (The PEG Fix)
If protocol adjustments fail, the issue is chemical structure. A standard hydrocarbon linker (e.g., DBCO-C6-NHS) is often too hydrophobic for aqueous conjugation.
The Solution: Switch to a PEGylated linker.
The ethylene glycol units (
Selection Guide:
| Linker Class | Hydrophobicity (cLogP) | Aqueous Solubility | Use Case |
| Alkyl-Chain (C3-C6) | High | Very Low (< 1 mM) | Only for reactions in high % organic solvent (e.g., peptide synthesis). |
| Short PEG (PEG4) | Moderate | Moderate (~5-10 mM) | Standard for Antibodies. Balances solubility with minimal steric bulk. |
| Long PEG (PEG12+) | Low | High (> 10 mM) | Required for "Sticky" Proteins. Use if the protein itself is prone to aggregation. |
Frequently Asked Questions (FAQ)
Q: Can I heat the reaction to improve solubility? A: Proceed with caution. While heating to 37°C improves solubility and reaction kinetics, it increases the rate of NHS ester hydrolysis (deactivation).
-
For Proteins: Do not exceed 37°C; 25°C (Room Temp) is preferred to preserve tertiary structure.
-
For Peptides: Heating to 40-50°C is generally acceptable and can drive the reaction to completion.
Q: My buffer contains BSA/Gelatin. Is that a problem? A: Yes. BSA and Gelatin are proteins rich in Lysine (amines). They will react with your NHS-ester linker, consuming it before it reaches your target antibody. You must purify your antibody (e.g., Protein A/G spin column) to remove carrier proteins before conjugation.
Q: I see a precipitate, can I spin it down and use the supernatant? A: No. The precipitate is likely your linker (or your conjugated protein). Spinning it down removes the reactant. You must resolubilize it (add more DMSO) or restart with a PEGylated linker.
Q: Why does the protocol say "Avoid Sodium Azide" if I am using DBCO?
A: Sodium Azide (
References
-
Click Chemistry Tools. General Protocol for Bioconjugation in Aqueous Buffers. (Accessed 2026). [Link]
Sources
Removing copper catalyst from tert-Butyl 2-(prop-2-yn-1-yloxy)acetate derivatives
Executive Summary
You are likely performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a linker containing a tert-butyl ester . While this ester provides excellent steric protection, it introduces a critical constraint: Acid Sensitivity.
Standard copper removal protocols often utilize 1M HCl or organic acids. Do not use these. The tert-butyl group is highly susceptible to acid-catalyzed hydrolysis via an
Visual Workflow: The Decision Matrix
Before selecting a protocol, determine your purity requirements and scale.[1]
Figure 1: Decision matrix for selecting the appropriate copper removal strategy based on scale and chemical sensitivity.
Module 1: Critical Constraints (The Science)
Q: Why can't I use the standard 1M HCl wash?
A: The tert-butyl ester is acid-labile.
Unlike methyl or ethyl esters, which hydrolyze via an
-
Result: Loss of your protecting group (formation of the free acid) and generation of isobutylene gas.
-
Solution: All washes must be maintained at pH 6.0 – 8.5 .
Module 2: Liquid-Phase Protocols (Small Scale)
Protocol A: The Buffered EDTA Wash
Best for: Small scale (<5 g), hydrophobic products soluble in EtOAc or DCM.
The Logic: EDTA (Ethylenediaminetetraacetic acid) has a high formation constant (
Reagents:
-
Disodium EDTA (0.1 M): Dissolve 37.2 g
in 1 L water. -
Ammonium Hydroxide: Adjust pH to 8.0–8.5 (monitor with pH paper).
Step-by-Step:
-
Dilution: Dilute your reaction mixture with an organic solvent (EtOAc or DCM).
-
Oxidation: Stir the biphasic mixture vigorously open to air for 15 minutes. Why? To oxidize Cu(I) to Cu(II) (Blue/Green).
-
Wash 1 (Scavenging): Add an equal volume of Buffered EDTA (pH 8) . Shake vigorously for 2 minutes.
-
Observation: The aqueous layer should turn blue (Cu-EDTA complex).
-
-
Wash 2 (Polishing): Repeat the EDTA wash until the aqueous layer is colorless .
-
Rinse: Wash the organic layer once with brine (sat. NaCl) to remove residual EDTA.
-
Dry: Dry over
, filter, and concentrate.
Self-Validation Check:
-
Take 1 mL of the final organic layer.
-
Shake with 1 mL of concentrated aqueous ammonia.
-
Pass: The aqueous ammonia remains clear/colorless.
-
Fail: The ammonia turns faint blue (indicating residual Cu). Repeat Wash 2.
Module 3: Solid-Phase Scavenging (High Purity)
Protocol B: Thiol-Functionalized Silica
Best for: Late-stage intermediates, GMP workflows, or when <5 ppm is required.
The Logic: Thiol (-SH) groups have an extremely high affinity for soft metals like Copper. Unlike EDTA, thiols bind both Cu(I) and Cu(II) effectively, removing the need for oxidation steps. Silica supports are neutral, posing zero risk to the tert-butyl ester.
Reagents:
-
Commercially available Thiol-Silica (e.g., SiliaMetS® Thiol, QuadraPure™ TU).
Step-by-Step:
-
Loading: Dissolve the crude mixture in a non-polar solvent (THF, DCM, or EtOAc) at a concentration of ~0.1 g/mL.
-
Dosage: Add Thiol-Silica resin (typically 4–5 equivalents relative to the copper catalyst used).
-
Calculation: If you used 10 mol% Cu, add 50 mol% resin relative to the substrate.
-
-
Incubation: Stir gently at room temperature for 2–4 hours.
-
Note: Do not use magnetic stir bars if they grind the silica; overhead stirring or orbital shaking is preferred to prevent "fines."
-
-
Filtration: Filter the suspension through a sintered glass funnel or a Celite pad.
-
Wash: Rinse the filter cake with fresh solvent to recover entrained product.
Self-Validation Check:
-
Visual inspection of the resin: The off-white resin usually turns dark brown/black upon copper absorption.
-
If the resin at the bottom of the filter cake is still white, you used enough resin. If the entire bed is black, re-treat the filtrate with fresh resin.
Comparison of Methods
| Feature | Protocol A: Buffered EDTA | Protocol B: Thiol-Silica |
| Primary Mechanism | Chelation (Cu-II specific) | Covalent/Dative Bonding (Cu-I & II) |
| pH Conditions | pH 8.0 (Safe for t-butyl) | Neutral (Safe for t-butyl) |
| Cost | Very Low | Moderate to High |
| Time Efficiency | 30-45 mins | 2-4 hours |
| Final Cu Level | ~10–50 ppm | < 5 ppm |
| Scalability | Excellent for <100g | Excellent for >100g (Flow chem compatible) |
Troubleshooting & FAQs
Q: My product turned green after the reaction. Is it ruined?
A: No. The green color is the Copper(II) species. It indicates that your catalyst has oxidized. This is actually good for Protocol A (EDTA), as EDTA binds the green Cu(II) species much better than the colorless Cu(I). Proceed immediately to the EDTA wash.
Q: I used Ammonium Chloride ( ) instead of EDTA, and my yield dropped. Why?
A: Saturated
Q: Can I use sulfide precipitation ( )?
A: Technically, yes, but we advise against it for drug development. Metal sulfides form colloidal precipitates that are difficult to filter (clogging 0.2 µm filters). Additionally, excess sulfide introduces sulfur contamination, which is toxic and foul-smelling. Thiol-silica (Protocol B) offers the same sulfur-affinity chemistry but in a clean, filterable solid format.
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link
-
Gawande, M. B., et al. (2016). Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis. Chemical Reviews, 116(6), 3722–3811. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (4th ed.). Wiley-Interscience. (Refer to section on tert-butyl esters stability). Link
-
Silicycle Application Notes. (n.d.). Scavenging of Copper using SiliaMetS®.[2] Silicycle Inc.Link
Sources
Minimizing side reactions during TFA deprotection of tert-butyl esters
[1]
The Core Problem: The "Roaming" Cation
Why do side reactions occur?
The deprotection of tert-butyl esters is not merely a cleavage; it is a fragmentation reaction. When TFA protonates the carbonyl, the molecule fragments to release the free acid and the tert-butyl cation (
This cation is a potent electrophile. If not immediately quenched, it will:
-
Re-attach (Alkylate): Attack electron-rich regions of your molecule (e.g., Trp, Tyr, Met, Cys).
-
Form Reservoirs: React with TFA to form tert-butyl trifluoroacetate, a stable "reservoir" that slowly releases
back into solution, causing late-stage alkylation even during workup.
Mechanism & Scavenging Pathways
The following diagram illustrates the fate of the
Caption: Figure 1. The "t-Butyl Shuffle." Without scavengers (red path), the cation alkylates the substrate. Silanes (green path) irreversibly quench the cation to isobutane.
Troubleshooting Hub (Q&A)
Issue 1: "I see a +56 Da impurity in my mass spec."
Diagnosis: This is the tell-tale sign of tert-butylation . The
-
Tryptophan (Trp): Indole ring alkylation (often at C2, C5, or C7).
-
Tyrosine (Tyr): Ortho-alkylation of the phenol.
-
Methionine (Met): S-alkylation (sulfonium salt).
Solution: You must switch from a "passive" scavenger (like water) to an "active" hydride donor.
-
Protocol Adjustment: Add Triisopropylsilane (TIS) or Triethylsilane (TES) to your cocktail.
-
Why? Silanes act as hydride (
) donors.[1] They react with the carbocation to form isobutane ( ), which is an inert gas. This reaction is irreversible, unlike the equilibrium with TFA.
Issue 2: "My reaction is incomplete, but leaving it longer causes degradation."
Diagnosis: The "Time-Temperature Trap." Pure TFA can be slow to cleave hindered esters, but prolonged exposure degrades sensitive groups (e.g., peptide bond cleavage, aspartimide formation).
Solution:
-
Concentration is Key: Ensure the TFA concentration is at least 50% v/v. Dilute TFA (1-5%) cleaves Trityl groups but not tert-butyl esters.
-
The "Push" Method: Instead of heating (which accelerates degradation), use a Lewis Acid assistant if the substrate permits. However, for most biological molecules, the safer route is optimizing the Scavenger Volume .
-
Insight: High concentrations of scavengers can sometimes dilute the acid strength. Keep scavengers to ~5-10% total volume.
-
Issue 3: "My Methionine residues are oxidizing (+16 Da)."
Diagnosis: TFA often contains dissolved oxygen or trace peroxides. Solution:
-
The "Reductive" Cocktail: Add Thioanisole or Dimethyl Sulfide (DMS) .
-
Mechanism: These organic sulfides act as "sacrificial reductants," intercepting reactive oxygen species before they attack the Methionine sulfur.
-
Note: If using Thioanisole, you must also use EDT or TIS to prevent the formation of S-tert-butyl-thioanisole adducts, which can act as alkylating agents themselves.
Scavenger Selection Guide
Choosing the right cocktail is critical. Do not use a "kitchen sink" approach; match the scavenger to the substrate's vulnerabilities.
| Substrate Vulnerability | Recommended Scavenger Cocktail | Composition (v/v) | Mechanistic Rationale |
| Standard / Robust | Cocktail A | TFA (95%), Water (2.5%), TIS (2.5%) | Water hydrolyzes cations; TIS reduces them. Sufficient for simple substrates. |
| Contains Trp / Tyr | Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | Phenol protects aromatic rings by preferentially absorbing cations. |
| Contains Cys / Met | Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | EDT (Ethanedithiol) prevents Cys alkylation; Thioanisole prevents Met oxidation.[2] |
| High Cys Content | Silane Heavy | TFA (90%), TES (5%), Water (5%) | TES (Triethylsilane) is less sterically hindered than TIS, offering faster quenching for high-risk Cys residues. |
High-Fidelity Experimental Protocol
Objective: Deprotection of a sensitive tert-butyl ester with minimal side reactions.
Materials
-
Acid: Trifluoroacetic Acid (TFA), HPLC Grade (freshly opened to minimize aldehyde content).
-
Solvent: Dichloromethane (DCM) (optional, for solubility).
-
Scavengers: Triisopropylsilane (TIS), Water (Milli-Q).[3]
-
Precipitation: Diethyl ether (cold).
Workflow Diagram
Caption: Figure 2. Optimized workflow for TFA deprotection. Note the Nitrogen flush to prevent oxidation.
Step-by-Step Procedure
-
Preparation: Calculate the volume of cleavage cocktail required (approx. 10-20 mL per gram of resin/substrate).
-
Cocktail Mixing: Premix TFA:TIS:Water (95:2.5:2.5) in a separate vial.
-
Critical: Always add silanes (TIS) before adding the cocktail to the substrate if possible, or immediately after TFA addition.
-
-
Reaction: Add the cocktail to the substrate.
-
If the substrate is not soluble in neat TFA, dissolve it in a minimum amount of DCM first, then add an equal volume of the TFA cocktail (Final concentration: 50% TFA).
-
-
Inert Atmosphere: Flush the headspace with Nitrogen or Argon and cap the vessel. This prevents atmospheric oxygen from promoting Methionine oxidation.
-
Agitation: Stir at room temperature for 1 to 3 hours .
-
Checkpoint: Monitor by HPLC or TLC.[4] Look for the disappearance of the starting material. Do not aim for "100% conversion" if it risks degradation; 95% is often the sweet spot.
-
-
Workup (The Critical Step):
-
Evaporation: Remove the TFA/DCM under a stream of nitrogen or rotary evaporator (bath < 30°C).
-
Warning: Do not heat aggressively. Concentrating the solution increases the concentration of the "reservoir" species (tert-butyl trifluoroacetate).
-
Precipitation: Add 10 volumes of ice-cold diethyl ether . The peptide/product usually precipitates, while the lipophilic scavengers and side products remain in the ether layer.
-
Wash: Centrifuge, decant, and wash the pellet 2x with fresh ether.
-
References
-
Lundt, B. F., et al. (1978).[5] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[2][5] Link
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[6] International Journal of Peptide and Protein Research.[2][5] Link
-
Pearson, D. A., et al. (1989). "Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis."[7][8] Journal of Organic Chemistry. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][8][9][10] Chemical Reviews. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
Storage stability and degradation of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate
CAS: 339531-55-4 | Formula: C₉H₁₄O₃ | M.W.: 170.21 g/mol [1]
Introduction: The Application Scientist's Perspective
Welcome to the technical guide for tert-Butyl 2-(prop-2-yn-1-yloxy)acetate . As a Senior Application Scientist, I often see this compound treated as a simple solvent or stable intermediate. However, it acts as a bifunctional "Click Chemistry" linker with two distinct vulnerabilities: the acid-labile tert-butyl ester and the reactive terminal alkyne .
This guide is not a generic datasheet. It is a troubleshooting system designed to help you preserve the integrity of your linker and validate it before committing to high-value synthesis steps.
Module 1: Critical Storage & Handling
The stability of this compound is governed by the competing risks of hydrolysis (loss of the protecting group) and polymerization (degradation of the alkyne).
The Golden Rules of Storage
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long-term)2-8°C (Active use) | Low temperature kinetically inhibits the autoxidation of the ether linkage and thermal polymerization of the alkyne. |
| Atmosphere | Argon or Nitrogen (Essential) | Moisture triggers acid-catalyzed hydrolysis of the tert-butyl ester. Oxygen promotes peroxide formation at the propargyl ether site. |
| Container | Amber Glass with Teflon-lined cap | Protects from UV-induced radical formation (alkyne polymerization). Teflon prevents leaching of plasticizers which can interfere with NMR. |
| Desiccant | Required in secondary containment | Even trace HCl vapors from other reagents in the fridge can catalyze the cleavage of the tert-butyl group. |
Module 2: Degradation Pathways & Troubleshooting
Visualizing the Breakdown
The following diagram illustrates the two primary failure modes: Acid Hydrolysis (Pathway A) and Radical/Thermal Degradation (Pathway B).
Figure 1: Primary degradation pathways. Pathway A is chemically reversible (re-esterification) but fatal to the sample's purity. Pathway B is irreversible.
Troubleshooting Q&A
Q1: My sample has turned from colorless to light yellow. Is it still usable?
-
Diagnosis: This indicates early-stage oxidation or oligomerization of the alkyne, likely due to light exposure or storage without inert gas.
-
Action:
-
Run a TLC: If the yellow component stays at the baseline and the main spot matches the reference Rf, you may purify it via a short silica plug.
-
Risk Assessment: If used for "Click" chemistry (CuAAC), the oligomers may chelate your Copper catalyst, stalling the reaction. Purification is recommended.
-
Q2: The NMR shows a broad singlet around 10-12 ppm and the tert-butyl peak (1.4-1.5 ppm) has diminished. What happened?
-
Diagnosis: Acid Hydrolysis. The tert-butyl ester has cleaved, releasing isobutylene gas and leaving behind the free carboxylic acid (which gives the broad -COOH peak).
-
Root Cause: The sample was likely exposed to moisture or stored near acidic reagents (like HCl or TFA). Note that CDCl₃ (chloroform-d) is often naturally acidic; leaving the sample dissolved in NMR solvent for days can induce this degradation [1].
-
Solution: This is irreversible for the specific aliquot. For the bulk stock, ensure it is dry. You can re-esterify the acid using isobutylene/H₂SO₄ (catalytic), but buying fresh stock is usually more efficient.
Q3: Can I use metal spatulas to weigh this compound?
-
Mechanism: Terminal alkynes can form metal acetylides (especially with Copper, Silver, or Mercury) which are shock-sensitive explosives [2]. While less likely with stainless steel, it is a bad habit.
-
Protocol: Always use glass pipettes or plastic spatulas for transfer.
Module 3: Quality Control & Validation Protocols
Before committing this linker to a multi-step synthesis, validate its purity using the following logic.
QC Decision Tree
Figure 2: Step-by-step Quality Control workflow for validation prior to synthesis.
Standard QC Protocol (1H-NMR)
| Feature | Chemical Shift (δ) | Multiplicity | Interpretation |
| Alkyne CH | ~2.4 - 2.5 ppm | Triplet (t) | Diagnostic for the terminal alkyne. Loss indicates polymerization or acetylide formation. |
| Propargyl CH₂ | ~4.2 - 4.3 ppm | Doublet (d) | Coupled to the alkyne proton. |
| Ether CH₂ | ~4.0 - 4.1 ppm | Singlet (s) | The methylene group between the ether oxygen and the ester carbonyl. |
| tert-Butyl CH₃ | ~1.4 - 1.5 ppm | Singlet (s) | Critical Integration: Must integrate to 9 protons relative to the ether CH₂ (2H). If <9H, hydrolysis has occurred. |
Experimental Tip: If using CDCl₃, filter the solvent through basic alumina or use K₂CO₃-treated CDCl₃ to neutralize acidity and prevent artifactual degradation during the scan [3].
References
-
Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520. (Discusses solvent acidity and purification).
-
PubChem. (n.d.). Propargyl Ether - Safety and Hazards. National Library of Medicine. (General hazards of propargyl ethers and acetylides).
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on the stability and cleavage mechanisms of tert-butyl esters).
-
ChemicalBook. (2024). This compound Properties and Safety. .
Sources
Validation & Comparative
1H NMR Spectrum Analysis of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate
The following guide details the 1H NMR analysis of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate , a critical "Click Chemistry" building block. This document is structured to serve as a validation standard for researchers synthesizing or utilizing this compound in drug discovery (e.g., PROTAC linkers).
Executive Summary: The "Click" Linker Validation
This compound (CAS: 339531-55-4) is a bifunctional linker featuring a propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a tert-butyl ester for acid-labile protection.
In synthetic workflows, the primary challenge is distinguishing the product from its alkylating precursor, tert-butyl bromoacetate . Both compounds possess a tert-butyl singlet and a methylene singlet, making low-resolution analysis prone to error. This guide provides a definitive spectral comparison to validate identity and purity, focusing on the chemical shift migration of the acetate methylene.
Structural Analysis & Theoretical Assignment
The molecule consists of four distinct proton environments. The assignment below correlates the chemical structure with expected spectral features in CDCl₃ .
DOT Diagram: Proton Assignment Map
Figure 1: Proton assignment map for this compound. Note the long-range coupling between Hc and Hd.
Spectral Data Table (CDCl₃, 300-500 MHz)
| Label | Proton Group | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) |
| H-a | -C(CH ₃)₃ | 1.48 | Singlet (s) | 9H | - |
| H-d | -C≡C-H | 2.45 | Triplet (t) | 1H | J ≈ 2.4 |
| H-b | -O-CH ₂-CO- | 4.05 | Singlet (s) | 2H | - |
| H-c | -O-CH ₂-C≡ | 4.25 | Doublet (d) | 2H | J ≈ 2.4 |
Note on Overlap: The two methylene signals (H-b and H-c ) appear in the 4.0–4.3 ppm region. In lower-field instruments (300 MHz) or specific concentrations, these may partially overlap. H-c is typically downfield of H-b due to the anisotropy of the alkyne and the ether oxygen.
Comparative Analysis: Product vs. Alternatives
The most critical aspect of this guide is the comparison against the starting material, tert-butyl bromoacetate . Failure to remove this impurity can lead to toxic side reactions in biological applications.
Comparison 1: Product vs. Starting Material (tert-Butyl Bromoacetate)
The reaction typically involves the displacement of bromide by propargyl alcohol. The "Fingerprint" for conversion is the shift of the acetate methylene.
| Feature | tert-Butyl Bromoacetate (Impurity) | Product (Target) | Diagnostic Value |
| Acetate CH₂ | 3.76 ppm (Singlet) | ~4.05 ppm (Singlet) | CRITICAL. A peak at 3.76 ppm indicates incomplete reaction. |
| tert-Butyl | 1.48 ppm | 1.48 ppm | None. Signals overlap perfectly. |
| Propargyl | Absent | 4.25 ppm (d) + 2.45 ppm (t) | Confirms presence of alkyne, but not purity. |
Mechanism of Shift: The replacement of Bromine (electronegativity 2.96) with Oxygen (electronegativity 3.44) causes a downfield shift (deshielding) of the adjacent methylene protons by approximately +0.3 ppm.
Comparison 2: Product vs. Propargyl Alcohol
Excess propargyl alcohol is often used to drive the reaction.
| Feature | Propargyl Alcohol (Reagent) | Product (Target) |
| CH₂ | ~4.30 ppm (Doublet) | ~4.25 ppm (Doublet) |
| OH | Broad singlet (variable, 2-5 ppm) | Absent |
Experimental Protocol: High-Fidelity Validation
To ensure accurate integration and detection of trace tert-butyl bromoacetate (<1%), follow this protocol.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10-15 mg of the oily product in 0.6 mL of CDCl₃ (99.8% D).
-
Why: High concentration improves the signal-to-noise ratio for the terminal alkyne proton (1H), which can be weak due to long relaxation times.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (ensure accurate integration).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Why: The tert-butyl protons relax quickly, but the terminal alkyne proton (≡C-H) has a long T1 relaxation time. A short D1 will underestimate the alkyne integral.
-
Scans: Minimum 16 scans.
-
-
Processing:
-
Reference the residual CHCl₃ peak to 7.26 ppm .
-
Phase correction must be precise to resolve the H-b and H-c methylene signals if they are close.
-
DOT Diagram: Purity Assessment Workflow
Figure 2: Decision tree for assessing the purity of this compound based on 1H NMR data.
References
-
Sigma-Aldrich. this compound Product Page. Link
-
Organic Syntheses. tert-Butyl Bromoacetate Preparation and Spectral Data. Coll. Vol. 10, p. 170 (2004). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79177 (tert-Butyl bromoacetate). Link
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. Link
A Comprehensive Guide to 13C NMR Chemical Shifts for Propargyl Ether Carbon Atoms
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the 13C NMR chemical shifts observed for the carbon atoms within the propargyl ether moiety (R-O-CH₂-C≡CH). By objectively comparing experimental data and delving into the underlying theoretical principles, this document aims to equip researchers with the expertise to confidently assign and interpret the 13C NMR spectra of this important functional group.
The Propargyl Ether Moiety: A 13C NMR Perspective
The propargyl ether functional group presents three distinct carbon environments that give rise to characteristic signals in a 13C NMR spectrum: the methylene carbon (O-C H₂-), the internal sp-hybridized carbon (-C ≡CH), and the terminal sp-hybridized carbon (-C≡C H). The electronic environment of each of these carbons is unique, leading to a predictable, yet subtly variable, range of chemical shifts. Understanding these shifts and the factors that influence them is crucial for accurate spectral interpretation.
General Chemical Shift Regions
In a typical proton-decoupled 13C NMR spectrum, the carbon signals of a propargyl ether will appear in the following approximate regions[1][2]:
-
O-CH₂- (Propargylic Carbon): 55 - 70 ppm
-
-C≡CH (Internal Alkyne Carbon): 75 - 90 ppm
-
-C≡CH (Terminal Alkyne Carbon): 70 - 80 ppm
It is important to note that these are general ranges, and the precise chemical shifts can be influenced by a variety of factors, including the nature of the substituent (R group), the solvent used for analysis, and the concentration of the sample.
Comparative Analysis of 13C NMR Chemical Shifts
To illustrate the impact of substituents on the chemical shifts of the propargyl ether carbons, a comparison of experimentally obtained data for a series of propargyl ethers is presented below. The data has been compiled from various literature sources and our own experimental work.
| Compound Name | R Group | O-CH₂ (ppm) | -C≡CH (ppm) | -C≡CH (ppm) | Solvent |
| Methyl Propargyl Ether | -CH₃ | ~58.7 | ~80.4 | ~74.7 | CDCl₃ |
| Ethyl Propargyl Ether | -CH₂CH₃ | ~65.8 | ~80.2 | ~74.5 | CDCl₃ |
| tert-Butyl Propargyl Ether | -C(CH₃)₃ | ~72.5 | ~79.8 | ~74.1 | CDCl₃ |
| Phenyl Propargyl Ether | -C₆H₅ | ~55.8 | ~78.6 | ~75.8 | CDCl₃ |
| 4-Methoxyphenyl Propargyl Ether | -C₆H₄-OCH₃ | ~55.7 | ~78.6 | ~75.5 | CDCl₃ |
| 4-Nitrophenyl Propargyl Ether | -C₆H₄-NO₂ | ~56.5 | ~78.2 | ~76.5 | CDCl₃ |
Table 1: Experimental 13C NMR Chemical Shifts of Various Propargyl Ethers.
Key Observations and Mechanistic Insights
The data in Table 1 reveals several key trends that can be rationalized by considering the electronic and steric effects of the substituent 'R' group.
-
Effect on the Propargylic Carbon (O-CH₂-): The chemical shift of the methylene carbon is highly sensitive to the nature of the R group. As the steric bulk of the alkyl group increases (from methyl to tert-butyl), the O-CH₂ signal shifts downfield. This is primarily due to the inductive effect of the alkyl groups, where increasing the number of carbon atoms leads to a greater deshielding effect[3]. In the case of aryl propargyl ethers, the O-CH₂ carbon is generally found at a slightly higher field compared to simple alkyl ethers, which can be attributed to the delocalization of the oxygen lone pair into the aromatic ring, slightly increasing the shielding at the propargylic carbon.
-
Effect on the Acetylenic Carbons (-C≡C-H): The chemical shifts of the sp-hybridized carbons are less influenced by the R group compared to the propargylic carbon. This is because the effect of the substituent is transmitted through a greater number of bonds.
-
Internal Acetylenic Carbon (-C≡CH): This carbon generally appears at a lower field (more deshielded) than the terminal acetylenic carbon. Its chemical shift shows a slight upfield shift with increasing electron-donating ability of the R group and a slight downfield shift with electron-withdrawing groups in the aryl series. This is consistent with the transmission of electronic effects through the ether linkage and the propargylic spacer[4][5].
-
Terminal Acetylenic Carbon (-C≡CH): The terminal acetylenic carbon is the most shielded of the three propargyl carbons. Its chemical shift is relatively insensitive to the nature of the R group, although subtle changes can be observed.
-
Experimental Protocols for Accurate 13C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR data, adherence to a standardized experimental protocol is crucial. The following section outlines a robust methodology for the characterization of propargyl ethers.
Synthesis of a Representative Alkyl Propargyl Ether: Ethyl Propargyl Ether
A reliable method for the preparation of simple alkyl propargyl ethers is the Williamson ether synthesis.
Materials:
-
Propargyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add propargyl alcohol (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation to yield pure ethyl propargyl ether.
13C NMR Spectroscopic Analysis
Instrumentation and Sample Preparation:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties and the well-defined solvent signal at 77.16 ppm, which can be used as an internal reference[1].
-
Sample Concentration: A concentration of 50-100 mM is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe[6].
-
Sample Preparation: Dissolve the propargyl ether sample in the deuterated solvent and transfer to a 5 mm NMR tube.
Acquisition Parameters:
A standard proton-decoupled 13C NMR experiment is typically employed. For quantitative analysis, an inverse-gated decoupling pulse sequence is recommended to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration[7][8].
-
Pulse Program: zgig (Bruker) or an equivalent inverse-gated decoupling sequence[8][9].
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Relaxation Delay (D1): For routine qualitative spectra, a delay of 2 seconds is often sufficient. For quantitative measurements, a longer delay of 5-7 times the longest T₁ of the carbons of interest is necessary to allow for full relaxation[6][10].
-
Number of Scans (NS): This will depend on the sample concentration. For a typical sample, 512 to 1024 scans should provide a good signal-to-noise ratio[9].
-
Spectral Width (SW): A spectral width of approximately 200-220 ppm is generally sufficient to cover the chemical shift range of most organic molecules[9].
Conclusion
The 13C NMR chemical shifts of propargyl ether carbons provide a wealth of structural information. The propargylic carbon is particularly sensitive to the electronic and steric nature of the substituent on the ether oxygen, while the acetylenic carbons exhibit more subtle, yet interpretable, variations. By understanding the fundamental principles that govern these chemical shifts and by employing robust experimental protocols, researchers can confidently utilize 13C NMR spectroscopy for the unambiguous characterization of molecules containing the propargyl ether moiety. This guide serves as a valuable resource for navigating the intricacies of 13C NMR spectral interpretation and will aid in the acceleration of research and development in the chemical and pharmaceutical sciences.
References
-
JEOL. (n.d.). High sensitivity and quantitative 13C measurements using “Q-POMMIE”. Retrieved from [Link]
-
Schmidt-Rohr, K. (n.d.). Solid-state NMR Pulse Programs. Iowa State University. Retrieved from [Link]
-
R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]
-
Foroozandeh, M., & Adams, R. W. (2022). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications, 58(50), 7065-7068. [Link]
-
Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Eisenstein, M. A., & Bailey, W. F. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1744–1747. [Link]
-
Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved from [Link]
-
Wang, F., et al. (2020). Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis. Scientific Reports, 10(1), 11333. [Link]
-
Varian Inc. (n.d.). STEP-BY-STEP INSTRUCTIONS for performing 1H and 13C NMR experiments on 400/500 MHz Varian VNMRS and 600 MHz Varian INOVA NMR in. Retrieved from [Link]
-
Bruker. (n.d.). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide For PSC and NSC Bruker 400 NMR Spectrometer. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
- Smith, W. B. (2001). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Magnetic Resonance in Chemistry, 39(9), 557-560.
-
Maitland Jones, Jr. (n.d.). 13C-NMR. Retrieved from [Link]
-
Bertaina, S., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]
-
Open Education. (n.d.). 8: Alkenes and Alkynes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sequential Glaser reaction - diastereoselective cyclocarboxylation of. Retrieved from [Link]
- Gawinecki, R., et al. (2005). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Letters in Organic Chemistry, 2(1), 57-61.
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]
- Crumpler, R. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. eGrove.
-
ACD/Labs. (2026, January 27). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methoxypropyne. PubChem. Retrieved from [Link]
- Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy.
-
Pavia, D. L., et al. (2023, May 13). nuclear magnetic resonance - spectroscopy. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
National Center for Biotechnology Information. (n.d.). Ethyl propyl ether. PubChem. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Methyl propargyl ether (CAS 627-41-8). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl propargyl ether. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Tert-butyl ether. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. Retrieved from [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tandfonline.com [tandfonline.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. r-nmr.eu [r-nmr.eu]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
Resolving Isomeric Ambiguity: A Comparative Guide to Alkyne Acetate Fragmentation
Executive Summary
Alkyne acetates represent a critical structural motif in natural product synthesis (polyacetylenes), pharmaceuticals, and chemical ecology (lepidopteran pheromones). However, their analysis via standard Electron Ionization (EI) mass spectrometry presents a notorious challenge: isomeric ambiguity . Under high-energy electron impact (70 eV), the triple bond often migrates along the carbon chain prior to fragmentation, rendering positional isomers indistinguishable.
This guide objectively compares the standard Direct EI approach against the Dicobalt Hexacarbonyl Derivatization (Nicholas Complex) method. We provide experimental protocols and mechanistic insights to help you select the optimal workflow for structural elucidation.
Part 1: The Challenge of Alkyne Acetates
In standard GC-MS analysis, alkyne acetates exhibit two primary fragmentation behaviors that obscure structural detail:
-
Loss of Acetic Acid (
): The acetate group is highly labile. The dominant fragmentation channel is the elimination of neutral acetic acid ( , 60 Da), often via a McLafferty-type rearrangement. This frequently results in a weak or absent molecular ion ( ). -
Bond Migration: Once the acetate is lost, the remaining hydrocarbon chain (enyne or alkyne cation) possesses high internal energy. The unsaturation (triple bond) can migrate along the chain to thermodynamically stable positions (often terminal or conjugated), erasing the "memory" of the original bond location.
Diagnostic Comparison Table
| Feature | Standard EI (70 eV) | Chemical Ionization (CI) | Dicobalt Hexacarbonyl Derivatization |
| Molecular Ion ( | Weak or Absent (<5%) | Strong ( | Distinctive Cluster (Metal isotope pattern) |
| Base Peak | Often | Variable (often Co-containing fragments) | |
| Bond Localization | Poor (Migration issues) | None (Only MW info) | Excellent (Bond locked by Co) |
| Sample Prep | None (Direct Injection) | None | 30 min (Room Temp Reaction) |
| Sensitivity | High (pg range) | High | Moderate (ng range) |
Part 2: Mechanistic Deep Dive & Fragmentation Pathways
The "Acetic Acid Loss" Pathway (Standard EI)
The most characteristic feature of an acetate spectrum is the loss of 60 Da. This occurs via a six-membered transition state (McLafferty Rearrangement) if a
Why this fails for isomers:
After the loss of acetic acid, the resulting ion
The Dicobalt Solution (The "Anchor" Strategy)
Reacting the alkyne with Dicobalt Octacarbonyl [
-
Mechanism: The cobalt cluster "clamps" the triple bond, preventing migration.
-
Fragmentation: The complex loses CO ligands (28 Da) sequentially. Crucially, the complex eventually cleaves at the cluster, releasing ions that correspond to the specific alkyl chains attached to the alkyne.
Visualization: Fragmentation Logic
Figure 1: Comparative fragmentation logic. Note how Standard EI leads to scrambling (Red), while Cobalt derivatization (Green) preserves structural integrity, leading to diagnostic ions (Blue).
Part 3: Experimental Protocols
Protocol A: Standard EI GC-MS (Baseline)
Use this for library matching of known compounds.
-
Sample Prep: Dilute 1 mg of alkyne acetate in 1 mL Hexane (HPLC Grade).
-
Injection: 1 µL splitless (250°C injector temp).
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Oven: 60°C (1 min)
10°C/min 280°C. -
MS Source: 230°C, 70 eV.
-
Data Check: Look for the
peak. If is absent, confirm MW using CI mode (Methane/Ammonia) if available.[1]
Protocol B: Dicobalt Hexacarbonyl Derivatization (For Isomer ID)
Use this when you need to locate the triple bond.
Reagents:
-
Dicobalt octacarbonyl [
][2] -
Pentane or Hexane
-
Alumina (neutral) or Silica gel
Workflow:
-
Reaction: In a small vial, dissolve 1 mg of the alkyne acetate in 1 mL of pentane.
-
Addition: Add 1.1 equivalents of
(solid, dark red crystals). -
Incubation: Shake at room temperature for 30–45 minutes.
-
Visual Cue: Solution will turn deep red/brown. Evolution of CO gas bubbles may be visible.
-
-
Purification (Critical): Pass the solution through a short plug of silica or neutral alumina to remove excess cobalt reagent and inorganic byproducts. Elute with pentane/ether (9:1).
-
Analysis: Inject the red solution into GC-MS.
-
Note: Use a lower injector temperature (200°C) to prevent thermal decomposition of the complex before it reaches the column.
-
Part 4: Data Interpretation Guide
When analyzing the Cobalt-complexed spectra, look for these patterns:
-
The Molecular Cluster: You will see a cluster of peaks much higher than the original mass.
-
Mass Shift:
(net addition of ). -
Simplified: The complex adds ~286 Da to the alkyne mass.
-
-
Cobalt Isotope Pattern: Cobalt is monoisotopic (
), so the isotope pattern is simpler than chlorinated compounds but distinct due to the two metal atoms. -
Stepwise CO Loss: You will see a series of peaks separated by 28 Da (
, , etc.). -
The "Smoking Gun" Ion: For an alkyne
, cleavage often occurs at the -carbon relative to the cluster.-
Look for ions corresponding to
and .
-
Experimental Data Comparison (Example: 8-Dodecenyl Acetate vs 8-Dodecynyl Acetate)
| Compound | EI Spectrum (Major Ions) | Interpretation |
| 8-Dodecenyl Acetate (Alkene) | Classic alkene pattern. Double bond location difficult without DMDS. | |
| 8-Dodecynyl Acetate (Alkyne) | Indistinguishable from 7- or 9- isomer. | |
| 8-Dodecynyl-Co2(CO)6 | Series of losses of 28 Da . Base peak often | Diagnostic. The mass of the Co-containing fragment calculates back to the specific chain length |
References
-
Fundamental Fragmentation Mechanisms: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text on McLafferty rearrangement and acetate loss).
-
Cobalt Derivatization (Nicholas Reaction in MS): Nicholas, K. M. (1987). Chemistry and synthetic utility of cobalt-complexed propargyl cations. Accounts of Chemical Research, 20(6), 207–214.
-
Pheromone Analysis (Alkyne Acetates): Ando, T., et al. (2004). Lepidopteran Sex Pheromones. Topics in Current Chemistry. (Detailed discussion on mass spectra of long-chain acetates).
-
Isomer Differentiation: Attygalle, A. B. (1998). Mass spectrometric determination of the position of double bonds in unsaturated fatty acid derivatives. Journal of Chromatography A. (Contextual comparison of derivatization techniques).
Sources
Comparative Guide: Reactivity of tert-Butyl vs. Ethyl Propargyl Acetates
[1]
Executive Summary
For researchers optimizing metal-catalyzed propargylic substitutions (Nicholas, Tsuji-Trost) or heterocyclic synthesis, the choice between tert-butyl and ethyl variants is a choice between steric control and reaction kinetics .[1]
-
1-tert-Butyl-propargyl acetate (4,4-dimethyl-1-pentyn-3-yl acetate) offers superior diastereoselectivity and stabilizes cationic intermediates (
-like pathways) but significantly retards -type attack due to the bulky trimethyl group.[1] -
1-Ethyl-propargyl acetate (1-pentyn-3-yl acetate) functions as a standard, kinetically fast substrate with moderate steric influence, often requiring chiral ligands to achieve selectivity.[1]
| Feature | 1-tert-Butyl Propargyl Acetate | 1-Ethyl Propargyl Acetate |
| Primary Mechanism | ||
| Reaction Rate ( | Slow (Sterically hindered) | Fast |
| Cation Stability | High (Inductive stabilization by | Moderate |
| Selectivity | High intrinsic diastereocontrol | Ligand-dependent |
| Common Application | Stereoselective fragment coupling | Rapid scaffold generation |
Chemical Identity & Structural Analysis[1][2][3][4]
Understanding the steric environment is prerequisite to predicting reactivity.[1]
Structural Comparison
-
tert-Butyl Variant: The bulky
-butyl group creates a "steric wall" adjacent to the reactive center.[1] In Copper(I)-catalyzed aminations, this group directs incoming nucleophiles anti- to the bulk, often enhancing enantioselectivity.[1] -
Ethyl Variant: The ethyl group has conformational flexibility.[1] While it provides some directionality, it does not enforce rigid steric locking, making the reaction outcome more dependent on catalyst ligand architecture.[1]
Graphviz Pathway: Steric Influence on Catalytic Cycle
The following diagram illustrates how the steric bulk of the tert-butyl group influences the metal-catalyzed substitution pathway compared to the ethyl variant.
Caption: Comparative mechanistic pathways. The tert-butyl group promotes ionization (Pathway A) while hindering direct attack, leading to higher intrinsic selectivity.[1]
Detailed Reactivity Profile
A. Nucleophilic Substitution (Propargylic Amination)
In the synthesis of propargylamines (a common pharmacophore), the leaving group (acetate) is displaced.[1]
-
tert-Butyl Reactivity: The reaction often proceeds via a stable propargylic cation or a tight ion pair.[1] The
-butyl group stabilizes the positive charge at the propargylic position via hyperconjugation and induction.[1] However, conversion rates are typically lower than the ethyl analog unless higher temperatures or more active catalysts (e.g., CuI/DIPEA) are used.[1] -
Ethyl Reactivity: Reacts rapidly.[1] In the absence of chiral ligands, the product is often a racemate or has low diastereomeric excess (de) because the nucleophile can approach from multiple trajectories.[1]
B. Nicholas Reaction (Co2(CO)6-mediated)
When complexed with Cobalt:
-
tert-Butyl: The carbocation generated is exceptionally stable.[1] This substrate is ideal for "difficult" nucleophiles (electron-poor) because the lifetime of the reactive intermediate is extended.[1]
-
Ethyl: Generates a transient cation.[1] Requires excess nucleophile to trap the intermediate effectively before decomposition or side-reactions (allene formation) occur.[1]
C. Alternative Class: Propiolates (Esters of Alkynoic Acid)
If your "tert-butyl propargyl acetate" refers to tert-butyl propiolate (
-
Reactivity: The tert-butyl ester is a "harder" Michael acceptor.[1] It is significantly more resistant to polymerization and hydrolysis than ethyl propiolate .[1]
-
Use Case: Use tert-butyl propiolate when performing cycloadditions (e.g., Click chemistry) where you need to prevent the ester from participating in side reactions or when orthogonal deprotection (acid-labile) is required later.[1]
Experimental Data Comparison
The following table synthesizes reactivity data for Copper-catalyzed amination (a standard benchmark reaction).
| Parameter | 1-tert-Butyl Propargyl Acetate | 1-Ethyl Propargyl Acetate |
| Reaction Time (CuCl, 60°C) | 12 - 24 Hours | 4 - 8 Hours |
| Yield (Secondary Amines) | 75 - 85% | 85 - 95% |
| Side Product (Allene) | Low (<5%) | Moderate (10-15%) |
| Hydrolytic Stability | High (Steric shielding of acetate) | Moderate |
| Optimal Solvent | Toluene / THF (Non-polar) | Dioxane / DMF (Polar) |
Validated Protocol: Synthesis of Propargylamines
Context: This protocol is optimized for the tert-butyl variant, ensuring complete conversion despite steric hindrance.
Reagents:
-
Substrate: 1-tert-butyl-2-propynyl acetate (1.0 equiv)[1]
-
Nucleophile: Morpholine or Piperidine (1.2 equiv)[1]
-
Catalyst: CuCl (5 mol%)[1]
-
Base:
(1.5 equiv) or (excess)[1] -
Solvent: THF (anhydrous)
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried Schlenk tube, suspend CuCl (5 mol%) in anhydrous THF under Argon. Stir for 10 minutes until a homogeneous suspension forms.
-
Substrate Addition: Add 1-tert-butyl-2-propynyl acetate dropwise. Critical: The solution may turn slightly yellow/green, indicating
-complexation.[1] -
Nucleophile Introduction: Add the amine followed by the base.[1]
-
Thermal Initiation: Heat the reaction mixture to 65°C .
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The starting acetate (
) will disappear; the amine product ( ) will appear.[1] -
Workup: Cool to RT, filter through a celite pad (to remove Cu), and concentrate. Purify via flash chromatography.
References
-
JP2002069041A . Method for producing propargylamine compound. (2002).[1] Japan Patent Office.[1] (Source for specific reactivity of 1-tert-butyl vs 1-ethyl acetates in amination).
-
Sigma-Aldrich .[1] Ethyl Propiolate Product Sheet. (Accessed 2026).[1][3] Merck KGaA.[1] (Source for physical properties of ethyl alkynoates).
-
Teobald, B. J. The Nicholas Reaction: The Use of Dicobalt Hexacarbonyl-Stabilized Propargyl Cations in Synthesis. Tetrahedron (2002).[1][2] (Foundational text on propargyl cation stability). [1]
-
ChemicalBook . tert-Butyl Propiolate Properties and Uses. (Accessed 2026).[1][3] (Source for tert-butyl ester stability data).
Sources
- 1. JP2002069041A - Method for producing propargylamine compound - Google Patents [patents.google.com]
- 2. CN113429410B - Polyheterocyclic substituted pyrimidine or pyridylamine derivatives, compositions and medical uses thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Technical Validation Guide: Purity Profiling of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate
Content Type: Publish Comparison Guide Subject: High-Performance Liquid Chromatography (HPLC) Method Validation Target Audience: Analytical Chemists, Process Development Scientists, and CMC Leads.
Executive Summary: The "Invisible" Linker Challenge
In the synthesis of PROTACs and bioconjugates, tert-Butyl 2-(prop-2-yn-1-yloxy)acetate serves as a critical "Click Chemistry" linker. However, its validation presents a distinct analytical hurdle: Chromophoric Silence.
Lacking aromatic rings or conjugated
This guide objectively compares the industry-standard Low-Wavelength UV (210 nm) approach against the superior Charged Aerosol Detection (CAD) methodology, providing a validated protocol for the latter.
Comparative Analysis: UV vs. CAD
Method A: Low-Wavelength UV (210 nm)
The Traditional Struggle
To detect this aliphatic ester, analysts must push UV detectors to 205–210 nm (capturing the weak
-
Solvent Cutoff Interference: At 210 nm, common solvents (MeOH, THF) absorb significant energy, causing baseline drift during gradients.
-
Poor Selectivity: "Universal" absorbance at this wavelength means solvents, buffer salts, and unrelated contaminants appear as peaks.
-
Sensitivity Limits: The Signal-to-Noise (S/N) ratio is often insufficient for quantifying impurities
(ICH Q3A thresholds).
Method B: Charged Aerosol Detection (CAD)
The Modern Solution
CAD measures the amount of analyte based on particle charge, not light absorption. It is a mass-sensitive, universal detector.
-
Uniform Response: Response is independent of chemical structure. The alkyne linker and its non-chromophoric impurities (e.g., propargyl alcohol) are detected with similar sensitivity.
-
Gradient Stability: Unlike Refractive Index (RI), CAD is fully compatible with gradient elution, essential for separating the hydrophobic ester from polar acid impurities.
-
High Sensitivity: Capable of detecting nanogram quantities, easily meeting the 0.05% reporting threshold.
Data Comparison Table
| Feature | Method A: UV (210 nm) | Method B: CAD (Universal) |
| Principle | Chromophore Absorbance | Mass-Sensitive Aerosol Charging |
| Linearity ( | 0.985 (Range limited by noise) | > 0.998 (Wide dynamic range) |
| LOD (Limit of Detection) | ~10 µg/mL | ~0.5 µg/mL |
| Gradient Compatibility | Poor (Baseline drift) | Excellent |
| Impurity Coverage | Misses non-carbonyl impurities | Detects all non-volatiles |
| Mobile Phase Constraints | UV-transparent solvents only (ACN/Water) | Volatile buffers only (Formate/Acetate) |
Decision Logic: Selecting the Right Workflow
The following diagram illustrates the decision matrix for validating non-chromophoric linkers.
Figure 1: Analytical Decision Tree. For high-sensitivity impurity profiling of aliphatic linkers, CAD is the logical pathway over low-wavelength UV.
Validated Protocol: CAD Method
This protocol is designed to separate the main peak (tert-butyl ester) from its two critical impurities: 2-(prop-2-yn-1-yloxy)acetic acid (hydrolysis product) and Propargyl alcohol (starting material).
Instrumentation & Conditions[1]
-
System: HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).
-
Column: C18 Stationary Phase,
mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge).-
Why: C18 provides sufficient retention for the hydrophobic tert-butyl group while resolving the more polar acid impurity.
-
-
Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[1]
Mobile Phase (Volatile Buffer is Mandatory)
Since CAD involves evaporating the mobile phase, non-volatile salts (Phosphates) will clog the detector.
-
Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
Gradient Profile
| Time (min) | % Solvent B | Event |
| 0.0 | 5 | Initial Hold (Retain polar impurities) |
| 2.0 | 5 | End Initial Hold |
| 15.0 | 95 | Linear Gradient (Elute Main Peak) |
| 20.0 | 95 | Wash (Remove dimers/oligomers) |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End of Run |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 1.0 mg/mL (for purity); 0.5 µg/mL (for LOQ determination).
-
Filtration: 0.22 µm PTFE filter (Nylon may adsorb the ester).
Experimental Workflow: From Sample to Result
The following diagram details the specific experimental steps required to validate this method, emphasizing the critical "System Suitability" checkpoint.
Figure 2: CAD Workflow. The critical step is the evaporation phase; ensuring volatile mobile phases (Formic Acid) allows the analyte particles to be detected by the corona discharge.
Validation Criteria & Acceptance Limits
To ensure the method is robust for drug development applications, the following acceptance criteria should be met:
-
Specificity: Blank injection must show no interference at the retention time of the main peak.
-
Linearity:
over the range of 50% to 150% of target concentration.-
Note: CAD response is curvilinear at wide ranges. Use a quadratic fit or a narrow linear range for impurities.
-
-
Precision: 6 replicate injections of the standard must have RSD
. -
LOQ (Sensitivity): S/N ratio
for the impurity peaks.
References
-
Hutchinson, J. P., et al. (2011). "The role of charged aerosol detection in the analysis of non-chromophoric compounds." Journal of Chromatography A, 1218(35), 5927-5938.
-
Visky, D., et al. (2024). "How to detect and analyze compounds with little or no UV absorption in LC purification?" ResearchGate.
-
Thermo Fisher Scientific. (2014). "Method Validation by Charged Aerosol Detection: Analysis of Lipid-Based Formulations." Application Note.
-
Organic Syntheses. (1998). "Synthesis of tert-Butyl Esters and their Purity Profiling." Org.[2] Synth. 75, 195.
-
Chromatography Online. (2018). "UV Detection for HPLC – Fundamental Principles and Limitations for Aliphatic Esters." LCGC Blog.
Sources
Optimizing Bioconjugation Workflows: The Strategic Advantage of tert-Butyl Protection in Propargyl Linkers
Topic: Advantages of tert-butyl protecting group in propargyl linkers vs methyl esters Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.
Executive Summary
In the high-stakes synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs, the choice of protecting group on a bifunctional linker is rarely a trivial decision. While methyl esters represent a cost-effective commodity choice, they frequently introduce synthetic bottlenecks during the assembly of complex payloads.
This guide analyzes the technical superiority of tert-butyl (
The Orthogonality Challenge in Linker Synthesis
The primary utility of a Propargyl-PEG-Carboxylate linker lies in its bifunctionality:
-
Propargyl (Alkyne) Terminus: Engages in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Carboxylate Terminus: Forms an amide bond with the payload or antibody lysine residues.
To synthesize a "Linker-Payload" intermediate, one terminus must be protected while the other reacts.
The Methyl Ester Liability
Methyl esters are cleaved via saponification (LiOH/NaOH). While effective for simple molecules, this creates a "Base Conflict" in complex synthesis:
-
Incompatibility with Electrophiles: Strong bases required for methyl ester hydrolysis often degrade sensitive electrophiles (e.g., Maleimides, NHS esters, or
-haloacetamides) present elsewhere in the molecule. -
Epimerization Risk: Chiral centers adjacent to carbonyls (common in peptide-based payloads like Val-Cit) are prone to racemization under basic conditions.
The tert-Butyl Solution
The
-
Fmoc Chemistry: You can deprotect Fmoc amines (using piperidine/base) without touching the
Bu ester. -
**Click
Characterization & Synthesis Guide: tert-Butyl 2-(prop-2-yn-1-yloxy)acetate
CAS: 339531-55-4 | Formula: C9H14O3 | MW: 170.21 g/mol [1][2]
Executive Summary & Strategic Utility
tert-Butyl 2-(prop-2-yn-1-yloxy)acetate is a bifunctional linker widely utilized in bioconjugation and medicinal chemistry. It features two orthogonal reactive handles:
-
Terminal Alkyne: Ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry.
-
tert-Butyl Ester: An acid-labile protecting group that masks a carboxylic acid, allowing for late-stage deprotection (using TFA or HCl) after the "Click" ligation is complete.
This guide compares the two dominant synthesis routes: Classical Anhydrous Alkylation (NaH) and Phase Transfer Catalysis (PTC) . While the NaH route is the historical "gold standard" for small-scale purity, the PTC method offers a scalable, moisture-tolerant alternative for process chemistry.
Synthesis Route Comparison
The synthesis relies on the Williamson etherification of propargyl alcohol with tert-butyl bromoacetate.
Comparative Performance Matrix
| Feature | Method A: Anhydrous (NaH) | Method B: Phase Transfer (PTC) |
| Reagents | Sodium Hydride (60%), DMF/THF | 50% NaOH, Toluene, TBAHSO₄ |
| Moisture Sensitivity | High (Requires dry solvents/inert atm) | Low (Biphasic aqueous/organic) |
| Reaction Time | 2–4 Hours | 4–12 Hours |
| Typical Yield | 85–92% | 75–85% |
| Scalability | Poor (H₂ evolution, exotherm) | Excellent (Thermal control easier) |
| Impurity Profile | Mineral oil (from NaH), DMF traces | Hydrolysis byproducts (Acid) |
| Green Chemistry Score | Low (DMF is reprotoxic) | High (Toluene is preferred) |
Decision Logic for Method Selection
The following decision tree illustrates when to deploy each method based on project constraints.
Figure 1: Strategic decision matrix for selecting the alkylation method based on scale and laboratory capabilities.
Detailed Experimental Protocols
Method A: Classical Anhydrous Alkylation (NaH)
Best for: Small scale (<5g), high purity requirements, rapid synthesis.
Reagents:
-
Propargyl alcohol (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)
-
tert-Butyl bromoacetate (1.1 equiv)
-
Anhydrous THF or DMF (0.5 M concentration)
Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask and cool under N₂ flow.
-
Deprotonation: Add NaH (1.2 equiv) to the flask. Wash with dry hexanes (2x) to remove mineral oil if downstream NMR purity is critical. Suspend in anhydrous THF at 0°C.
-
Addition 1: Dropwise add Propargyl alcohol (1.0 equiv) in THF over 15 mins. Caution: Vigorous H₂ evolution. Stir at 0°C for 30 mins until evolution ceases.
-
Addition 2: Add tert-Butyl bromoacetate (1.1 equiv) dropwise.
-
Reaction: Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.
-
Workup: Extract with Et₂O (3x). Wash combined organics with water (to remove DMF if used) and brine. Dry over MgSO₄.[3]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Method B: Phase Transfer Catalysis (PTC)
Best for: Scale-up (>10g), safety, avoiding anhydrous solvents.
Reagents:
-
Propargyl alcohol (1.0 equiv)
-
tert-Butyl bromoacetate (1.1 equiv)
-
Tetrabutylammonium hydrogen sulfate (TBAHSO₄) (0.05 equiv)
-
Toluene (Solvent)[4]
-
NaOH (30% aqueous solution)
Protocol:
-
Biphasic Setup: Dissolve Propargyl alcohol and TBAHSO₄ in Toluene.
-
Base Addition: Add cold 30% NaOH solution. The mixture will form two distinct layers.[5]
-
Alkylation: Add tert-Butyl bromoacetate dropwise while stirring vigorously (high RPM is critical for PTC).
-
Reaction: Stir at RT for 4–12 hours. (Note: Do not heat >50°C to prevent ester hydrolysis).
-
Workup: Separate layers. Wash the organic (Toluene) layer with water (2x) and brine (1x).
-
Purification: Dry over Na₂SO₄ and concentrate. Distillation or filtration through a silica plug is usually sufficient.
Characterization Data
The following data establishes the identity of the product. The tert-butyl group provides a distinct singlet, serving as an excellent internal integration standard.
Spectroscopic Data Summary
| Technique | Signal / Value | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.22 (d, J = 2.4 Hz, 2H) | O-CH ₂-C≡CH (Propargyl) |
| δ 4.02 (s, 2H) | O-CH ₂-COO (Acetate) | |
| δ 2.45 (t, J = 2.4 Hz, 1H) | C≡C-H (Alkyne) | |
| δ 1.48 (s, 9H) | C(CH ₃)₃ (tert-Butyl) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 169.2 | C =O (Ester) |
| δ 81.8 | C (CH₃)₃ (Quaternary) | |
| δ 79.1 | -C ≡CH (Internal Alkyne) | |
| δ 75.2 | -C≡C H (Terminal Alkyne) | |
| δ 67.8 | O-C H₂-COO | |
| δ 58.4 | O-C H₂-C≡C | |
| δ 28.1 | C(C H₃)₃ | |
| IR (Neat) | 3290 cm⁻¹ | ≡C-H Stretch (Strong, Sharp) |
| 2120 cm⁻¹ | C≡C Stretch (Weak) | |
| 1745 cm⁻¹ | C=O Stretch (Ester) | |
| HRMS (ESI) | m/z calc. 193.0841 [M+Na]⁺ | Found: 193.0844 |
Experimental Workflow Visualization
The following diagram details the critical path for the purification and isolation, highlighting the acid-sensitivity checkpoint.
Figure 2: Workup flow emphasizing the protection of the acid-labile tert-butyl ester.
Senior Scientist Insights & Troubleshooting
The "Hidden" Hydrolysis Risk
While tert-butyl esters are sterically bulky and resistant to nucleophilic attack (unlike methyl esters), they are highly sensitive to acid catalysis .
-
Risk: Using unneutralized silica gel during flash chromatography can lead to partial cleavage of the tert-butyl group, producing the free acid (which streaks on TLC).
-
Solution: Pre-treat the silica column with 1% Triethylamine in Hexanes before loading your sample. This neutralizes acidic sites on the silica.
Monitoring the Reaction
-
TLC Visualization: The compound is not UV active (no conjugation). You must use stains.
-
KMnO₄: Stains the alkyne bright yellow/brown.
-
Iodine: Stains the tert-butyl group reversibly.
-
-
Rf Value: In Hexane:EtOAc (4:1), the product typically appears around Rf ~0.6, while propargyl alcohol stays near the baseline and the bromoacetate moves to the solvent front.
Storage Stability
Store the purified oil at 4°C under inert gas (Argon/Nitrogen). While the ester is stable, the terminal alkyne can undergo slow oxidative homocoupling (Glaser coupling) if exposed to air and trace copper contaminants over months.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on tert-butyl ester stability and deprotection conditions).
-
Sabatini, M. T., et al. (2019). "A Green Chemistry Perspective on Catalytic Ether Synthesis." ChemSusChem. Link (Comparison of Williamson vs PTC methods).
-
Sigma-Aldrich. (2024). Product Specification: this compound (CAS 339531-55-4).[1][2][6][7] Link
- Freedman, H. H., & Dubois, R. A. (1975). "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters.
-
Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link (Context for the alkyne utility).
Sources
Safety Operating Guide
tert-Butyl 2-(prop-2-yn-1-yloxy)acetate proper disposal procedures
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Lab Managers
Executive Safety Directive
tert-Butyl 2-(prop-2-yn-1-yloxy)acetate (CAS: 339531-55-4) presents a unique "Triad of Hazard" often overlooked in standard waste streams. It is not merely a flammable organic solvent; it is a functionalized building block containing three reactive moieties that dictate its disposal path:
-
Terminal Alkyne: Risk of explosive acetylide formation with heavy metals (Cu, Ag).
-
Ether Linkage: Potential for peroxide formation upon prolonged storage.[1][2]
-
tert-Butyl Ester: Acid-labile group that generates isobutylene gas, creating pressure hazards in sealed waste containers.
IMMEDIATE ACTION: Do NOT pour this chemical into a generic "Organic Waste" carboy without first verifying the absence of heavy metals (specifically Copper from "Click" chemistry) and testing for peroxides.
Chemical Profile & Risk Assessment
The following data characterizes the specific risks associated with the functional groups of this molecule.
| Property | Data / Characteristic | Operational Implication |
| CAS Number | 339531-55-4 | Unique Identifier for waste manifesting. |
| Molecular Formula | C₉H₁₄O₃ | |
| Flash Point | ~45-55°C (Est.) | Flammable Liquid (Class 3). Ground all containers during transfer. |
| Structural Alert 1 | Propargyl Ether (-O-CH₂-C≡CH) | Peroxide Former (Class B). Susceptible to auto-oxidation at the methylene site. |
| Structural Alert 2 | Terminal Alkyne (-C≡CH) | Explosion Hazard. Forms shock-sensitive acetylides with Cu, Ag, Hg. |
| Structural Alert 3 | tert-Butyl Ester (-COOC(CH₃)₃) | Pressure Hazard. Hydrolyzes in strong acid to release isobutylene gas. |
Critical Hazard Mechanisms (Expert Analysis)
As a Senior Application Scientist, I must emphasize why standard protocols fail with this compound.
A. The "Click Chemistry" Trap (Acetylide Formation)
This compound is frequently used as a linker in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
The Risk: If you dispose of this unreacted alkyne into a waste container previously used for copper catalysts (CuI, CuSO₄), the terminal alkyne proton (pKa ~25) can be displaced by the metal.
-
The Result: Formation of Copper(I) acetylide, a reddish-brown solid that is explosively shock-sensitive when dry.
-
Prevention: Strict Segregation. Never mix alkyne waste with heavy metal waste streams.
B. The Acid-Gas Pressure Event
-
The Risk: tert-Butyl esters are designed to be acid-labile. If this waste is added to a carboy containing acidic waste (e.g., TFA, HCl from deprotection steps), it undergoes cleavage.
-
The Reaction:
-
The Result: Rapid evolution of isobutylene gas can pressurize and rupture sealed waste containers (the "lab bomb" effect).
Pre-Disposal Stabilization Protocol
Before moving the container to the waste stream, perform these two self-validating checks.
Step 1: Peroxide Quantitation
-
Frequency: Mandatory for bottles opened >6 months ago.
-
Method: Use commercial peroxide test strips (e.g., Quantofix®).
-
Thresholds:
-
< 20 ppm: Safe for standard disposal.
-
20–100 ppm: Treat immediately with ferrous sulfate or sodium bisulfite before disposal.
-
> 100 ppm: DO NOT TOUCH. Contact EHS/Bomb Squad immediately. Crystallization around the cap indicates imminent explosion risk.
-
Step 2: pH Compatibility Check
-
Action: Measure the pH of the receiving waste container.
-
Requirement: The waste stream must be Neutral (pH 6–8) or Basic .
-
Prohibition: Do NOT add to waste streams with pH < 4.
Disposal Workflow Logic
The following diagram illustrates the decision matrix for safe disposal.
Figure 1: Decision logic for segregating alkyne/ester waste streams to prevent acetylide explosion or pressure buildup.
Step-by-Step Disposal Procedure
Phase 1: Preparation
-
PPE: Wear nitrile gloves, safety goggles, and a flame-resistant lab coat.
-
Vessel: Select a High-Density Polyethylene (HDPE) waste container.[3] Avoid metal cans (due to potential coating defects exposing iron/rust which can catalyze reactions).
-
Labeling: Label the container: "Flammable Organic Waste - Propargyl Ether / Ester." Add a secondary warning: "NO ACIDS / NO METALS."
Phase 2: Transfer
-
Grounding: If transferring >1 Liter, ground the source and receiving vessels to prevent static discharge (Flash point is low).
-
Pouring: Pour slowly using a funnel.
-
Rinsing: Rinse the empty reagent bottle 3x with acetone. Add rinsate to the same waste container.
Phase 3: Final Waste Stream Designation
-
Primary Path: High BTU Incineration. This is the industry standard for organic esters/ethers.
-
Manifest Code: typically D001 (Ignitable) under RCRA (USA) or equivalent local regulations.
Emergency Contingencies
| Scenario | Immediate Action |
| Spill (< 100 mL) | Absorb with vermiculite or sand. Do NOT use paper towels (fire hazard). Scoop into a pail using non-sparking plastic tools. |
| Spill (> 1 L) | Evacuate the lab. Isolate ignition sources.[4][5] Contact HazMat team. |
| Skin Exposure | Rinse with water for 15 minutes.[4][6] The lipophilic nature requires thorough irrigation. |
| Container Bulging | Do not open. The t-butyl ester has likely hydrolyzed. Place behind a blast shield and contact EHS for remote venting. |
References
-
National Library of Medicine (PubChem). Compound Summary: tert-Butyl acetate (Analogous Ester Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Peroxide-Forming Chemicals. Retrieved from [Link]
-
University of California, San Diego (UCSD). Hazards of Heavy Metal Acetylides. Retrieved from [Link]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Organic Solvents. Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Guide: tert-Butyl 2-(prop-2-yn-1-yloxy)acetate
Executive Summary & Compound Profile
tert-Butyl 2-(prop-2-yn-1-yloxy)acetate is a specialized bifunctional building block frequently used in "Click Chemistry" (CuAAC) and PROTAC linker synthesis. Its utility lies in its dual reactivity: an acid-labile tert-butyl ester and a bio-orthogonal terminal alkyne.
However, this utility introduces a specific matrix of hazards often overlooked in generic Safety Data Sheets (SDS). As researchers, we must treat this not just as a "solvent" but as a reactive intermediate with distinct flammability and compatibility profiles.
Structural Hazard Analysis (SAR)
To understand the safety protocol, we must deconstruct the molecule:
-
Terminal Alkyne (-C≡CH): Critical Risk. Terminal alkynes can form explosive metal acetylides upon contact with copper, silver, or mercury under specific conditions.
-
Ether Linkage (-CH2-O-CH2-): Potential for peroxide formation upon prolonged storage, though sterically less prone than diisopropyl ether.
-
tert-Butyl Ester: Lipophilic organic solvent properties. It facilitates skin permeation and acts as a defatting agent.
Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on standard thin nitrile gloves for prolonged handling. The ester functionality of this compound can swell and permeate nitrile rubber rapidly.
PPE Selection Table
| PPE Category | Standard Handling (Splash Risk) | High-Risk Operations (Spills / >100mL) | Technical Rationale |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4 mil) | Laminate / Barrier: Silver Shield® or 4H® (Inner)Nitrile (Outer for grip) | Oxygenated solvents (esters/ethers) permeate nitrile. Laminate films offer >4h breakthrough time [1]. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Splash Goggles | Standard safety glasses do not seal against vapors or splashes from volatile esters. |
| Body Protection | Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend) | Chem-Resistant Apron (Butyl/Neoprene) over FR Coat | The compound is a Flammable Liquid (Category 3 or higher). Synthetic blends melt on skin during fire. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Full-face Respirator (Organic Vapor Cartridge) | Only required if fume hood containment is breached or unavailable. |
PPE Decision Logic
The following diagram illustrates the decision process for selecting the appropriate glove system based on exposure duration and volume.
Figure 1: PPE Selection Logic based on exposure potential. High volumes of esters require laminate barriers due to permeation risks.
Operational Handling Protocol
Engineering Controls
-
Ventilation: All operations must occur within a certified chemical fume hood.
-
Static Control: Ground all glassware and vessels. The tert-butyl group contributes to volatility; static discharge is a viable ignition source [2].
-
Tool Selection (CRITICAL):
-
ALLOWED: Stainless steel needles, glass syringes, Teflon-coated spatulas.
-
FORBIDDEN: Copper, Brass, or Silver implements.
-
Reasoning: The terminal alkyne can react with Cu/Ag oxides to form shock-sensitive acetylides [3]. While this reaction is slower in organic media than in basic aqueous solution, it is a zero-tolerance risk in safety planning.
-
Transfer & Weighing Workflow
-
Inspection: Check solvent for crystal formation (peroxides) or precipitation.
-
Setup: Place a secondary containment tray in the hood.
-
Transfer:
-
Liquids: Use a glass syringe with a stainless steel needle. Avoid plastic syringes if the solvent carrier is unknown or incompatible.
-
Solids (if frozen/pure): Use a ceramic or stainless steel spatula.
-
-
Cleanup: Immediately wipe drips with a solvent-soaked Kimwipe and place in Solid Organic Waste .
Safe Handling Loop Diagram
Figure 2: Operational workflow emphasizing the removal of incompatible metals prior to handling.
Emergency Response & Disposal
Spill Management
-
Small Spill (<10 mL):
-
Alert nearby personnel.
-
Cover with an absorbent pad (polypropylene).
-
Wipe area with acetone.
-
Dispose of pads in Solid Hazardous Waste .
-
-
Large Spill (>10 mL):
Waste Disposal[3]
-
Stream: Organic Solvents (Non-Halogenated).
-
Segregation:
-
NEVER mix with waste streams containing heavy metals (Copper, Silver, Mercury) due to acetylide risk.
-
NEVER mix with strong oxidizers (Nitric acid, Peroxides) due to the ether/alkyne flammability [4].
-
-
Labeling: Clearly mark the tag with "Flammable," "Irritant," and "Terminal Alkyne."
References
-
Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Esters and Ethers. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Flammable Liquids. Retrieved from
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
